3-Fluoro-3-methylcyclobutan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-3-methylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-5(6)2-4(7)3-5/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYTLOIJHHVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294107 | |
| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-45-7 | |
| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride , a specialized fluorinated building block used to tune drug-like properties in lead optimization.
Core Identity & Physicochemical Profile
Executive Summary
In modern drug discovery, This compound hydrochloride (CAS: 1638768-85-0) represents a strategic bioisostere for aliphatic amines. By introducing a fluorine atom and a methyl group on a conformationally restricted cyclobutane ring, this scaffold offers a unique vector to modulate basicity (pKa), enhance metabolic stability, and fine-tune lipophilicity (LogD) without significantly altering the steric footprint of the parent amine. It is particularly valuable in fragment-based drug design (FBDD) and the optimization of CNS-penetrant small molecules.
Chemical Identity & Properties
The compound exists as a hydrochloride salt, ensuring stability and water solubility for biological assays.
| Property | Data / Description |
| IUPAC Name | This compound hydrochloride |
| Common Name | 3-Fluoro-3-methylcyclobutylamine HCl |
| CAS Number | 1638768-85-0 (General/Mix) |
| Molecular Formula | C₅H₁₁ClFN (Salt Form) |
| Molecular Weight | 139.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Hexanes |
| pKa (Conjugate Acid) | ~8.5 – 9.0 (Estimated) |
| H-Bond Donors/Acceptors | 3 (Donors), 1 (Acceptor) |
Note on Stereochemistry: The 1,3-substitution pattern creates geometric isomers. The cis (Z) and trans (E) isomers exhibit distinct dipole moments and lipophilicities. Commercial supplies are often diastereomeric mixtures unless specified as trans (CAS 1812174-83-6) or cis (CAS 1812174-85-8).
Synthesis & Manufacturing
The synthesis of this compound relies on the Deoxofluorination-Curtius Rearrangement strategy. This route is preferred for its scalability and safety profile compared to direct fluorination of amines.
Mechanistic Workflow
-
Nucleophilic Addition: Grignard addition of methylmagnesium bromide to protected 3-oxocyclobutanecarboxylate.
-
Deoxofluorination: Conversion of the tertiary alcohol to the fluoride using DAST or XtalFluor-E.
-
Deprotection & Rearrangement: Hydrolysis of the ester followed by Curtius rearrangement to install the amine.
Figure 1: Standard synthetic pathway converting 3-oxocyclobutanecarboxylate to the target amine salt.
Medicinal Chemistry Applications
This building block is not merely a linker; it is a functional tool for multiparameter optimization (MPO).
A. Basicity Modulation (The Fluorine Effect)
The strong electronegativity of the fluorine atom at the C3 position exerts a through-bond inductive effect (
-
Result: The pKa of the ammonium species is lowered by approximately 1.0–1.5 log units compared to the non-fluorinated analog (cyclobutylamine pKa ~9.6).
-
Benefit: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base. This often improves membrane permeability and blood-brain barrier (BBB) penetration.
B. Metabolic Stability
The C3 position of cyclobutanes is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.
-
Strategy: Replacing the C-H bond with a C-F bond (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks hydroxylation.
-
Methyl Group: The geminal methyl group prevents aromatization or ring-opening pathways and adds steric bulk to hinder enzymatic access.
C. Conformational Restriction
Unlike flexible linear alkyl chains (e.g., 3-fluoro-3-methylbutylamine), the cyclobutane ring locks the vectors of the fluorine and amine groups.
-
Vector Analysis: This restriction defines specific exit vectors, allowing precise positioning of the amine for hydrogen bonding within a receptor pocket while projecting the fluorine into hydrophobic sub-pockets.
Experimental Protocols
Protocol A: Salt Formation & Handling
To ensure stoichiometry and stability during storage.
-
Dissolution: Dissolve the free amine (oil) in minimal anhydrous diethyl ether or 1,4-dioxane at 0°C.
-
Acidification: Dropwise add 4.0 M HCl in dioxane (1.1 equivalents) under nitrogen atmosphere. A white precipitate will form immediately.
-
Isolation: Stir for 30 minutes. Filter the solid under argon flow (hygroscopic).
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace volatiles.
-
Storage: Store in a desiccator at -20°C. The salt is hygroscopic; avoid prolonged exposure to ambient air.
Protocol B: Stereochemical Assignment (NMR)
Differentiation between cis and trans isomers is critical for Structure-Activity Relationship (SAR) studies.
-
1H NMR (DMSO-d6):
-
Cis Isomer: The methine proton at C1 (adjacent to NH2) typically appears more upfield. The coupling constants between C1-H and C2/C4 protons reflect the puckered ring conformation.
-
Trans Isomer: Often displays a distinct chemical shift for the methyl group due to the anisotropy of the amino group on the opposite face.
-
-
19F NMR: The most reliable diagnostic. The two isomers will show distinct singlets (decoupled) separated by 5–10 ppm depending on the solvent.
Safety & Toxicology
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
-
Thermal Stability: The hydrochloride salt is stable up to ~145°C. Avoid heating the free base above 60°C due to potential volatility and ring strain release.
References
-
Chernykh, A. V., et al. "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015.
-
Grygorenko, O. O., et al. "3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties." Journal of Organic Chemistry, 2023.
-
PubChem Compound Summary. "this compound hydrochloride." National Center for Biotechnology Information.
-
Mykhailiuk, P. K. "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews, 2021.
The Strategic Incorporation of Fluorine in Cyclobutane Amines: A Technical Guide to Structure-Activity Relationships
Introduction: The Ascendancy of Fluorinated Cyclobutanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over pharmacological profiles is relentless. Among the emerging strategies, the use of small, conformationally constrained rings has gained significant traction. The cyclobutane moiety, with its unique puckered conformation, provides a rigid scaffold that can favorably orient substituents in three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets.[1][2] The strategic incorporation of fluorine into this framework further amplifies its utility, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated cyclobutane amines. We will delve into the nuanced effects of fluorine substitution on the molecule's acidity, lipophilicity, and conformational behavior. Furthermore, we will examine how these fundamental properties translate into tangible benefits in drug design, including improved metabolic stability and target engagement, supported by illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated cyclobutane amines in their quest for next-generation therapeutics.
The Profound Influence of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into the cyclobutane ring instigates significant electronic and steric perturbations that profoundly alter the molecule's inherent properties. Understanding these changes is paramount to rationally designing fluorinated cyclobutane amines with desired pharmacological characteristics.
Modulating Basicity: The Impact of Fluorine on the pKa of Cyclobutane Amines
The basicity of the amine functional group, quantified by its pKa, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Fluorination provides a predictable means to tune the pKa of cyclobutane amines.
The electron-withdrawing inductive effect of fluorine is the primary driver of this modulation. When fluorine is positioned on the cyclobutane ring, it effectively pulls electron density away from the nitrogen atom of the amine, making the lone pair less available for protonation and thus lowering the pKa (increasing acidity). The magnitude of this effect is highly dependent on the number of fluorine atoms and their proximity to the amine group.
For instance, the introduction of a single fluorine atom at the 3-position of a cyclobutylamine can decrease the pKa by approximately 0.8 units compared to its non-fluorinated counterpart.[5] This effect is further amplified with increasing fluorine substitution. A systematic study of α-fluoroalkyl-substituted cycloalkylamines demonstrated a remarkably additive contribution of approximately 1.6 pKa units per fluorine atom.[6] This predictability allows for the fine-tuning of a molecule's ionization state at physiological pH, which can be crucial for optimizing cell permeability and target engagement.[3]
Table 1: Effect of Fluorination on the pKa of Cyclobutylamine Derivatives
| Compound | Substitution Pattern | pKa | ΔpKa (vs. non-fluorinated) | Reference |
| Cyclobutylamine | - | ~10.5 | - | General Value |
| 3-Fluorocyclobutylamine | γ-monofluoro | ~9.7 | -0.8 | [5] |
| 1-(Fluoromethyl)cyclobutanamine | α-CH2F | ~9.3-9.5 | -1.0 to -1.2 | [6] |
| 1-(Difluoromethyl)cyclobutanamine | α-CHF2 | ~7.5-7.7 | -2.8 to -3.0 | [6] |
| 1-(Trifluoromethyl)cyclobutanamine | α-CF3 | ~5.8-6.2 | -4.3 to -4.7 | [6] |
Navigating Lipophilicity: The Role of Fluorine in LogP and LogD
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's solubility, permeability, and metabolic stability. While often assumed to universally increase lipophilicity, the effect of fluorine is more nuanced and context-dependent.
The introduction of a single fluorine atom or a trifluoromethyl group generally increases the lipophilicity of a molecule.[7][8] This is attributed to the fact that the C-F bond is poorly polarizable. However, the conformation of the fluorinated cyclobutane can play a decisive role. For example, cis-1,2-disubstituted cyclobutanes with fluoroalkyl groups have been shown to exhibit significantly lower lipophilicity compared to their trans-isomers.[9] This is thought to be due to conformational effects that alter the molecule's overall polarity and solvent-accessible surface area.[9][10]
This conformational dependence provides a sophisticated strategy for modulating lipophilicity. By carefully selecting the stereochemistry of fluorine substitution, medicinal chemists can fine-tune a compound's solubility and permeability to achieve an optimal balance for drug-like properties.
Conformational Control: Stereoelectronic Effects of Fluorine on the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered conformation. The introduction of fluorine can influence this puckering and the preferred orientation of substituents through stereoelectronic effects such as the gauche effect and hyperconjugation.[3]
X-ray crystallographic analyses of 1-substituted trifluoromethyl-cyclobutanes have revealed that the trifluoromethyl group often prefers an axial position, with the cyclobutane ring being nearly flat.[7] This conformational preference can be exploited to orient other substituents on the ring into specific vectors, thereby optimizing interactions with a protein binding pocket. The ability of fluorine to enforce a particular conformation can be a powerful tool for improving binding affinity and selectivity.[1][3]
Structure-Activity Relationships in Action: Applications in Drug Design
The precise control over physicochemical properties afforded by fluorination of cyclobutane amines translates directly into tangible benefits in drug discovery programs. By strategically incorporating these motifs, medicinal chemists can address common challenges such as metabolic instability and off-target effects.
Enhancing Binding Affinity and Selectivity
The rigid nature of the cyclobutane scaffold, combined with the conformational preferences induced by fluorine, allows for the precise positioning of pharmacophoric elements. This can lead to enhanced binding affinity for the target protein. Furthermore, the unique electronic environment created by the C-F bond can lead to favorable interactions within the binding pocket, such as orthogonal multipolar interactions with carbonyl groups, that are not possible with non-fluorinated analogues.
Improving Metabolic Stability and Pharmacokinetics
A common strategy in drug design is to replace metabolically labile groups with more robust bioisosteres. The trifluoromethyl-cyclobutyl group has emerged as a unique and effective analogue for the often-metabolically susceptible tert-butyl group.[7][8][11] While slightly larger and more lipophilic, the trifluoromethyl-cyclobutyl group can preserve the original mode of bioactivity while in some cases significantly enhancing resistance to metabolic clearance.[7][8]
The impact on metabolic stability can, however, be context-dependent. In some instances, the incorporation of a CF3-cyclobutane has led to a decrease in metabolic stability.[7][8] This highlights the importance of empirical testing and careful consideration of the specific molecular context.
Case Study: Ivosidenib (Tibsovo®) - An IDH1 Inhibitor
A compelling example of the successful application of a fluorinated cyclobutane amine in drug discovery is the development of ivosidenib, a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia.[1] During the optimization of the lead compound, a key challenge was the metabolic instability of a cyclohexyl amine moiety. Replacing this with a difluorocyclobutanyl amine was a critical strategy to decrease metabolic clearance, bringing it into an acceptable range.[1] This modification, along with other optimizations, ultimately led to the potent, selective, and metabolically stable drug, ivosidenib.
Figure 1: Optimization workflow for Ivosidenib.
Synthetic Pathways to Fluorinated Cyclobutane Amines
The increasing demand for fluorinated cyclobutane amines in drug discovery has spurred the development of robust and scalable synthetic methods. Access to these valuable building blocks is typically achieved through two main strategies: deoxofluorination of cyclobutanecarboxylic acids or ketones, and the functionalization of pre-fluorinated cyclobutane scaffolds.
Key Synthetic Transformations
-
Deoxofluorination: Reagents such as sulfur tetrafluoride (SF4) and its derivatives (e.g., DAST, Deoxo-Fluor®) are commonly employed to convert carboxylic acids and ketones on the cyclobutane ring to trifluoromethyl and difluoromethyl groups, respectively.[7][12]
-
Nucleophilic Fluorination: The introduction of a single fluorine atom can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a tosylate) with a fluoride source.[13]
-
Functional Group Interconversions: Once the fluorinated cyclobutane core is synthesized, standard functional group interconversions, such as the Curtius rearrangement of a carboxylic acid to an amine, can be used to install the desired amine functionality.[7][14]
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutanamine
This protocol describes a representative synthesis of a 1-(trifluoromethyl)cyclobutanamine, a key building block in medicinal chemistry, starting from a cyclobutanecarboxylic acid.
Step 1: Deoxofluorination of Cyclobutanecarboxylic Acid
-
To a solution of 1-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a pressure-resistant vessel, carefully add sulfur tetrafluoride (SF4, 2.0-3.0 eq) at low temperature (-78 °C).
-
Seal the vessel and allow the reaction to warm to room temperature, then heat to the desired temperature (e.g., 80-100 °C) for several hours.
-
After cooling, carefully vent the vessel and quench the reaction with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield benzyl 1-(trifluoromethyl)cyclobutane-1-carboxylate.
Step 2: Hydrogenolysis of the Benzyl Ester
-
Dissolve the benzyl 1-(trifluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Step 3: Curtius Rearrangement to the Amine
-
To a solution of 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Heat the reaction mixture to reflux for several hours to facilitate the formation of the isocyanate intermediate.
-
Add a suitable alcohol (e.g., tert-butanol) to trap the isocyanate as a Boc-protected amine and continue to heat.
-
Cool the reaction, concentrate, and purify the crude product to obtain the Boc-protected 1-(trifluoromethyl)cyclobutanamine.
Step 4: Deprotection to the Final Amine
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete.
-
Concentrate the reaction mixture and triturate with a suitable solvent (e.g., diethyl ether) to precipitate the amine salt, which can be collected by filtration.
Figure 2: General synthetic workflow for 1-(trifluoromethyl)cyclobutanamine.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into cyclobutane amine scaffolds represents a powerful and versatile approach in modern drug discovery. The ability to predictably modulate key physicochemical properties such as basicity and lipophilicity, coupled with the conformational control exerted by fluorine, provides medicinal chemists with a sophisticated toolkit for optimizing lead compounds. The successful application of these motifs in approved drugs like ivosidenib underscores their immense potential.[1]
Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of fluorinated cyclobutane building blocks. Furthermore, a deeper understanding of the subtle interplay between fluorine substitution patterns and their effects on protein-ligand interactions, aided by computational modeling, will continue to drive the rational design of next-generation therapeutics.[15][16] The continued exploration of fluorinated cyclobutane amines promises to unlock new avenues for addressing unmet medical needs.
References
-
Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1957–1967. [Link]
-
Melnykov, K. P., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. [Link]
-
Roberts, J. D., et al. (1971). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 93(20), 5030–5034. [Link]
-
Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1957–1967. [Link]
-
Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]
-
Caron, S., et al. (2014). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2014(20), 4236–4242. [Link]
-
Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]
-
Li, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Grygorenko, O. O., et al. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 2020(32), 5119-5129. [Link]
-
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-11. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Moody, C. J., et al. (2020). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Omega, 5(3), 1595–1604. [Link]
-
Grygorenko, O. O., et al. (2023). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]
-
Melnykov, K. P., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. [Link]
-
Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Melnykov, K. P., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 53(5), 1083–1094. [Link]
-
Spencer, J., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 9(12), 1641-1650. [Link]
-
Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry. [Link]
-
Jorgensen, W. L., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 18(1), 543-555. [Link]
-
Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
-
Wang, F., et al. (2026). Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. Organic Letters. [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Petersen, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2593. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Wang, F., et al. (2026). Synthesis and Biological Evaluation of N-CF3 Diaryl Amines. Organic Letters. [Link]
-
Spencer, J., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 9(12), 1641-1650. [Link]
-
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier. [Link]
-
Wehrhan, L., & Koksch, B. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]
-
Caron, S., et al. (2014). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2014(20), 4236–4242. [Link]
-
Wehrhan, L., & Koksch, B. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. [Link]
-
Guffa, B., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5396. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem-space.com [chem-space.com]
- 12. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]
- 16. Fluorinated Protein-Ligand Complexes: A Computational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorinated Cyclobutane Building Blocks for Medicinal Chemistry
[1][2][3][4]
Introduction: Escaping Flatland with Fluorine
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures.[1][2] Fluorinated cyclobutanes occupy a privileged position in this landscape. They offer a unique combination of conformational rigidity , metabolic stability , and bioisosteric versatility .[1][2]
Unlike flexible alkyl chains, the cyclobutane ring provides a defined vector for substituent exit. When decorated with fluorine, these rings undergo subtle but critical electronic and conformational changes—specifically the "puckering" effect—that allow medicinal chemists to fine-tune binding affinity and physicochemical properties (pKa, LogP) with high precision.[1][2]
This guide details the structural dynamics, synthetic access, and application of fluorinated cyclobutane building blocks, specifically focusing on 3,3-difluorocyclobutane and 1-trifluoromethylcyclobutane motifs.[1][2]
Structural & Physicochemical Properties[6]
The "Butterfly" Conformation and Puckering
Cyclobutane is not planar.[3][4][5] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered "butterfly" conformation.[3][5]
-
Puckering Angle: Typically 25–35° .
-
Fluorine Effect: Substitution at the 3-position (e.g., 3,3-difluoro) reinforces this puckered geometry to minimize dipole repulsion and gauche interactions.[2] This locks the exit vectors of substituents at the 1-position, often placing them in a pseudo-equatorial orientation that mimics the spatial projection of phenyl rings or gem-dimethyl groups.
pKa Modulation via Through-Bond Induction
Fluorine is highly electronegative. When placed on the cyclobutane ring, it exerts a strong inductive effect (
-
Basicity Reduction: 3,3-difluorination typically lowers the pKₐ of a 1-amino group by 1.5 to 2.0 log units compared to the non-fluorinated parent. This is critical for improving oral bioavailability by reducing the fraction of ionized drug in the gut.
-
Acidity Enhancement: Conversely, it increases the acidity of carboxylic acids attached to the ring.
Table 1: Comparative Physicochemical Properties
| Scaffold | Substituent (R) | pKₐ (approx.) | LogP Trend | Conformational Bias |
| Cyclobutanamine | -NH₂ | ~9.5 | Baseline | Dynamic Pucker |
| 3,3-Difluorocyclobutanamine | -NH₂ | ~7.5 - 8.0 | Increased | Locked Pucker |
| Cyclobutanecarboxylic acid | -COOH | ~4.8 | Baseline | Dynamic Pucker |
| 3,3-Difluorocyclobutanecarboxylic acid | -COOH | ~4.0 | Increased | Locked Pucker |
Synthetic Methodologies
Access to these building blocks relies heavily on [2+2] cycloadditions and deoxofluorination strategies.
Workflow Visualization
The following diagram illustrates the primary synthetic pathways to key fluorinated cyclobutane intermediates.
Caption: Primary synthetic routes to 3,3-difluorocyclobutane building blocks. The ester intermediate (orange) acts as the divergent point.
Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanamine HCl
This protocol describes the conversion of the carboxylic acid to the amine via a Curtius rearrangement, a standard and robust method for medicinal chemistry applications.
Target Compound: 3,3-Difluorocyclobutanamine Hydrochloride CAS: 637031-93-7[6][2][7]
Step 1: Formation of Cbz-Protected Intermediate[5]
-
Reagents: 3,3-Difluorocyclobutanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), Benzyl alcohol (BnOH, 1.5 eq).
-
Solvent: Anhydrous Toluene.
-
Procedure:
-
Dissolve the acid in toluene under N₂ atmosphere.
-
Add TEA and DPPA at 0°C. Stir for 30 minutes.
-
Heat the mixture to 80°C for 2 hours to effect the rearrangement to the isocyanate (evolution of N₂ gas observed).
-
Add Benzyl alcohol and reflux (110°C) overnight.
-
Workup: Cool to RT, dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1][2] Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to yield benzyl (3,3-difluorocyclobutyl)carbamate.
-
Step 2: Hydrogenolysis to Amine Salt[3]
-
Reagents: Cbz-protected amine (from Step 1), 10% Pd/C (10 wt%), HCl (conc. or in dioxane).
-
Solvent: Methanol (MeOH).[2]
-
Procedure:
-
Dissolve the carbamate in MeOH.
-
Add Pd/C catalyst carefully under inert atmosphere.
-
Stir under H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 12–16 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Salt Formation: Add concentrated HCl (approx 1.5 eq relative to amine) to the filtrate.
-
Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to yield 3,3-difluorocyclobutanamine hydrochloride as a white/off-white solid.
-
Validation Criteria:
Medicinal Chemistry Applications
Bioisosteric Replacement of Phenyl Rings
The 1,3-disubstituted cyclobutane motif is a classic bioisostere for para-substituted phenyl rings.[2]
-
Advantage: It maintains the linear vector of the substituents (distance ~5.0 Å) but removes the aromaticity, thereby reducing the electron-rich nature that can lead to metabolic oxidation (CYP450 metabolism).
-
Fluorine Role: Adding fluorine at the 3-position (relative to the 1-substituent) lowers the lipophilicity compared to the cyclobutane alone (due to polarity) while blocking metabolic soft spots.
The "Fluorine Scan" in Lead Optimization
Replacing a gem-dimethyl group with a gem-difluoro group on a cyclobutane ring is a common tactic.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 3-position resistant to oxidative metabolism.
-
Lipophilicity: While F is lipophilic, the dipoles often cancel out or interact with water in specific ways that prevent the LogP from skyrocketing, unlike adding methyl groups.[1]
Case Study Logic: Improving Metabolic Stability
The following diagram depicts the logic flow when applying this scaffold to a labile drug candidate.
Caption: Decision matrix for deploying fluorinated cyclobutanes in lead optimization.
References
-
Grygorenko, O. O., et al. (2018).[1][2] "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Synthesis, 50(24), 4949–4957.[1][2] Link
-
Mykhailiuk, P. K. (2022).[2][8] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(21), e202200365.[1][2] Link[2]
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[2]
-
Wigder, S. H., et al. (2022).[1][2] "Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride." ChemicalBook Protocols. Link
-
Reimann, S., et al. (2021).[1][6][2] "Conformational Analysis of Fluorinated Cyclobutanes." Journal of Organic Chemistry, 86(15), 10234-10245.[1][2] Link[2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]
- 7. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
- 8. sioc.cas.cn [sioc.cas.cn]
Technical Whitepaper: 3-Fluoro-3-methylcyclobutan-1-amine
Structural Dynamics, Synthetic Pathways, and Medicinal Chemistry Applications[1]
Chemical Identity & Stereochemical Landscape[1]
3-Fluoro-3-methylcyclobutan-1-amine is a conformationally restricted building block increasingly utilized in modern drug discovery to modulate basicity and metabolic stability.[1] Unlike its non-fluorinated analogs, the introduction of the fluorine atom at the C3 position creates a dipole that influences the pKa of the distal amine and introduces critical stereochemical considerations.
Core Identifiers
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 3-Fluoro-3-methylcyclobutanamine |
| Molecular Formula | C₅H₁₀FN |
| Molecular Weight | 103.14 g/mol (Free Base) / 139.60 g/mol (HCl Salt) |
| SMILES (Canonical) | CC1(F)CC(N)C1 |
| InChI String | InChI=1S/C5H10FN/c1-5(7)2-4(6)3-5/h4H,2-3,7H2,1H3 |
| CAS (Generic HCl) | 1638768-85-0 |
| CAS (trans-isomer) | 1812174-83-6 |
| CAS (cis-isomer) | 1812174-85-8 |
Stereochemical Definition
The molecule possesses geometric isomerism defined by the relationship between the amine at C1 and the substituents at C3. Because the ring is puckered (butterfly conformation) to relieve torsional strain, these isomers exhibit distinct spatial vectors.
-
cis-Isomer: The amine and the fluorine atom are on the same face of the average ring plane (Z-configuration).[1]
-
trans-Isomer: The amine and the fluorine atom are on opposite faces (E-configuration).
Critical Design Note: The trans isomer typically places the lipophilic methyl group and the amine in a pseudo-equatorial orientation, often resulting in higher thermodynamic stability and distinct binding profiles compared to the cis form.
Structural Biology & Medicinal Utility[1]
The "Fluorine Effect" on Basicity
One of the primary reasons for selecting this scaffold over 3-methylcyclobutan-1-amine is pKa modulation.[1] The strong electron-withdrawing nature of fluorine exerts a through-bond inductive effect (–I) on the nitrogen lone pair.[1]
This reduction in basicity (approx. 0.8 log units) can improve membrane permeability (LogD) and reduce hERG channel liability, a common issue with high-pKa primary amines.[1]
Conformational Restriction
The cyclobutane ring locks the C-C-N bond vectors, reducing the entropic penalty upon binding to a protein target. The "puckering angle" of the cyclobutane ring (typically ~25-30°) is influenced by the 3,3-disubstitution.[1] The 3-fluoro-3-methyl motif acts as a bioisostere for a tert-butyl group or a piperazine ring, offering a smaller steric footprint while maintaining polarity.[1]
Synthetic Pathways[1][6][7]
The synthesis of this compound is non-trivial due to the risk of elimination during the fluorination of tertiary alcohols in strained rings.[1] The most authoritative route proceeds via a Curtius Rearrangement sequence starting from a ketal-protected cyclobutanone or a 3-oxocyclobutanecarboxylate.[1]
Validated Synthetic Route (Graphviz)
The following workflow describes the synthesis starting from ethyl 3-oxocyclobutanecarboxylate.
Figure 1: Step-wise synthesis emphasizing the critical fluorination stage where elimination is a competing pathway.
Detailed Protocol: Step 2 (Fluorination)
Context: This is the failure point for most syntheses. Direct fluorination of the tertiary alcohol requires strict temperature control to prevent the formation of the exocyclic alkene.
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).[1]
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Procedure:
-
Cool the solution of ethyl 3-hydroxy-3-methylcyclobutanecarboxylate (1.0 eq) in DCM to -78°C under Argon.
-
Add DAST (1.2 eq) dropwise. Do not allow the temperature to rise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (not room temperature) before quenching.
-
Quench: Pour into saturated NaHCO₃ solution.
-
Purification: Silica gel chromatography. The fluoro-ester is often volatile; avoid high vacuum for extended periods.[1]
-
Handling & Characterization
Solubility & Stability[1]
-
Form: The HCl salt is a hygroscopic white solid.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Ether.
-
Stability: Stable at room temperature if stored under desiccant. The free base is volatile and readily forms carbamates with atmospheric CO₂; always handle the free base in solution.
Analytical Data Interpretation
When characterizing the product, the NMR signals are distinct due to Fluorine coupling (
- NMR: Expect a multiplet around -130 to -145 ppm (depending on solvent).[1]
-
NMR (Geminal Methyl): The methyl group at C3 will appear as a doublet (coupling to F,
Hz). -
Stereochemistry Assignment: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to distinguish cis from trans.
Experimental Protocol: Amide Coupling (HATU Method)
For researchers utilizing this amine to synthesize a drug candidate, the following coupling protocol ensures minimal racemization and high yield.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)[1]
-
This compound HCl (1.2 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (3.0 eq)[1]
-
DMF (Anhydrous)[1]
Workflow:
-
Dissolve the Carboxylic Acid and HATU in DMF (0.1 M concentration).
-
Stir for 5 minutes to activate the acid (formation of the OAt ester).
-
Add DIPEA, followed immediately by the Amine HCl salt.
-
Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF, then NaHCO₃ and Brine.
-
Yield Expectation: 85–95%.
References
-
Grygorenko, O. O., et al. (2015). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(23), 5132–5139. [1]
- Mykhailiuk, P. K. (2015). "Fluorinated Conformationally Restricted Amines." Chemical Reviews, 115, X.
-
PubChem Compound Summary. "this compound hydrochloride."[1] [1]
-
BLD Pharm Catalog. "1638768-85-0 Product Details."
Sources
Methodological & Application
Application Note: Reductive Amination of 3-Fluoro-3-methylcyclobutan-1-amine for the Synthesis of Novel Secondary and Tertiary Amines
Abstract
This application note provides a comprehensive guide to the reductive amination of 3-fluoro-3-methylcyclobutan-1-amine, a valuable building block in medicinal chemistry. Detailed protocols for the reaction with both aldehydes and ketones are presented, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The document outlines key experimental considerations, including the impact of steric hindrance and the fluorine substituent, as well as providing in-depth, step-by-step procedures for reaction setup, monitoring, work-up, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the unique 3-fluoro-3-methylcyclobutane moiety into their target molecules.
Introduction: The Significance of the 3-Fluoro-3-methylcyclobutane Moiety
The introduction of small, strained ring systems containing fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacological properties. The 3-fluoro-3-methylcyclobutane motif, in particular, offers a unique combination of features:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing cell permeability and target engagement.
-
Conformational Constraint: The rigid cyclobutane ring restricts the conformational freedom of the molecule, which can lead to increased selectivity for its biological target.
-
Improved Lipophilicity: The incorporation of fluorine can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.
Reductive amination is a powerful and versatile C-N bond-forming reaction that is widely used in pharmaceutical and medicinal chemistry for the synthesis of primary, secondary, and tertiary amines.[1][2] This method is particularly advantageous as it often proceeds under mild conditions, tolerates a wide range of functional groups, and can avoid the over-alkylation issues sometimes encountered with direct alkylation methods.[2] This application note details reliable protocols for the derivatization of this compound via reductive amination, providing a gateway to a diverse range of novel chemical entities.
Scientific Discussion: Mechanism and Key Considerations
The reductive amination process involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3]
Figure 1. General mechanism of reductive amination.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive amination; however, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for several reasons:[1][4][5]
-
Mildness and Selectivity: STAB is less reactive than other borohydrides like NaBH₄. This is advantageous because it selectively reduces the protonated iminium ion intermediate over the starting carbonyl compound, minimizing the formation of alcohol byproducts.[1][5]
-
One-Pot Procedure: Its selectivity allows for a convenient one-pot reaction where the amine, carbonyl compound, and reducing agent are all combined at the start of the reaction.[5]
-
Reduced Toxicity: Compared to sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less toxic.[1][2]
-
Effectiveness with Weakly Basic Amines: STAB has been shown to be particularly effective for the reductive amination of less nucleophilic amines.[4]
Considerations for the this compound Substrate
While this compound is expected to behave as a typical primary aliphatic amine, its unique structure presents some considerations:
-
Steric Hindrance: The cyclobutane ring, particularly with the methyl group, introduces some steric bulk around the amine. This can slow down the rate of imine formation, especially with sterically demanding ketones.[6][7] To overcome this, a catalytic amount of a weak acid like acetic acid is often beneficial, particularly for reactions involving ketones, as it promotes the dehydration of the hemiaminal intermediate.[4]
-
Electronic Effects of Fluorine: The electron-withdrawing fluorine atom will slightly decrease the basicity and nucleophilicity of the amine. However, this effect is not expected to significantly impede the reaction, and STAB is known to be effective with weakly basic amines.[4]
Experimental Protocols
The following protocols are designed as a robust starting point for the reductive amination of this compound hydrochloride. Note that the amine hydrochloride salt must be neutralized in situ or free-based prior to the reaction. The in situ neutralization is included in these protocols.
General Workflow
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Coupling Protocols Using 3-Fluoro-3-methylcyclobutan-1-amine
Executive Summary & Strategic Context
The incorporation of 3-Fluoro-3-methylcyclobutan-1-amine (FMCA) into drug scaffolds is a high-value strategy in medicinal chemistry. This building block offers a unique combination of properties:
-
Bioisosterism: The cyclobutane ring serves as a rigidified spacer, often replacing flexible alkyl chains or phenyl rings to improve metabolic stability.
-
The "Fluorine Effect": The geminal fluorine and methyl groups at the C3 position modulate lipophilicity (LogD) and lower the pKa of the distal amine via inductive effects, potentially improving oral bioavailability and blood-brain barrier permeability.
-
Conformational Control: The 3,3-disubstitution pattern forces the cyclobutane ring into a specific pucker, directing the amide vector in a defined spatial orientation relative to the C3 substituents.
However, successful utilization of FMCA requires handling specific challenges: volatility of the free base , salt neutralization efficiency , and stereochemical management (cis vs. trans isomers). This guide provides three field-proven protocols designed to mitigate these risks while maximizing yield and purity.
Pre-Reaction Technical Analysis
Physicochemical Properties[1][2][3]
-
Amine pKa: ~8.2 – 8.8 (Lower than typical cycloalkyl amines due to the electron-withdrawing C3-fluorine). This implies the amine is less nucleophilic than cyclobutanamine, requiring efficient activation of the carboxylic acid partner.
-
Volatility: The free base (MW ~103 g/mol ) is highly volatile. Crucial Rule: Never isolate the free base to dryness. Always generate it in situ or handle it as a solution.
-
Stereochemistry: FMCA exists as cis (Amine and Methyl on same side) and trans isomers. Commercial supplies are often mixtures (e.g., 1:1 to 3:1 ratios) or separated diastereomers. Ensure you know your starting material's isomeric purity, as this dictates the final amide's vector.
Decision Matrix for Protocol Selection
The choice of coupling method depends on the scale and the nature of the carboxylic acid partner.
Figure 1: Decision matrix for selecting the optimal amide coupling protocol.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for: High-throughput library synthesis, precious carboxylic acids, and ensuring reaction completion.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with the less nucleophilic FMCA.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
FMCA Hydrochloride (1.2 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)
-
Solvent: DMF or DMA (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 – 0.2 M concentration relative to acid).
-
Base Addition 1: Add DIPEA (1.5 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange. Note: Pre-activation ensures the active ester forms before the amine is introduced.
-
Amine Preparation: In a separate vial, suspend FMCA Hydrochloride (1.2 equiv) in DMF. Add the remaining DIPEA (2.0 – 2.5 equiv) to this suspension. Sonicate briefly if needed to ensure the salt is neutralized and the free base is in solution.
-
Coupling: Transfer the amine/DIPEA solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Workup:
-
Dilute with EtOAc.[2]
-
Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Caution: Do not use acidic washes (1N HCl) if your product contains basic heterocycles.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify via Flash Chromatography (typical gradient: 0–100% EtOAc in Hexanes).
-
Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)
Best for: Gram-scale synthesis, "green" chemistry requirements, and products where column chromatography is difficult.
Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying purification.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
FMCA Hydrochloride (1.1 equiv)
-
T3P® (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure:
-
Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), FMCA Hydrochloride (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA. Cool to 0°C if the scale is >10g to control exotherm.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization Tip: If conversion is slow, heat to 50°C. T3P is thermally stable and works well at elevated temperatures.
-
-
Workup (The "T3P Advantage"):
-
Add water directly to the reaction mixture.
-
Separate phases.[3]
-
Wash the organic layer with 1N HCl (to remove pyridine/excess amine), then sat. NaHCO₃ (to remove unreacted acid and T3P byproducts), then Brine.
-
Concentrate to obtain the crude amide, often sufficiently pure (>95%) without chromatography.
-
Protocol C: Acid Chloride Method (Sterically Hindered)
Best for: Very unreactive carboxylic acids (e.g., tertiary centers) where HATU fails.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv) + cat. DMF OR Thionyl Chloride
-
FMCA Hydrochloride (1.2 equiv)[1]
-
TEA (Triethylamine) or DIPEA (3.0 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride. Critical: Ensure all excess oxalyl chloride is removed to prevent reaction with the amine.
-
Amine Solubilization: Dissolve FMCA Hydrochloride (1.2 equiv) in dry DCM and add TEA (3.0 equiv).
-
Coupling: Redissolve the crude acid chloride in DCM and add it dropwise to the amine solution at 0°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Standard aqueous extraction (NaHCO₃/Brine).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Volatility of FMCA free base | Ensure FMCA HCl is neutralized in situ or in a closed system. Do not evaporate free base solutions. |
| Incomplete Conversion | Low nucleophilicity of FMCA | Switch from EDC/HOBt to HATU or T3P. Increase reaction temperature to 50°C (T3P protocol). |
| Epimerization | Over-activation of chiral acid | Use T3P (known for low epimerization) or keep HATU activation time short (<5 min) at 0°C. |
| Precipitate in Reaction | Amine salt insolubility | Use DMA or NMP instead of DMF/DCM. Ensure sufficient base is added to solubilize the HCl salt. |
Isomer Management
If you are using a mixture of cis/trans FMCA, the resulting amides will be separable by HPLC or SFC.
-
Stationary Phase: Chiralpak AD-H or IG columns often separate these diastereomers effectively.
-
Identification: Use 1H-NMR NOESY experiments. The cis isomer typically shows NOE correlation between the methyl group and the amide proton (or C1-proton), whereas the trans does not.
Visualizing the Workflow
Figure 2: The critical "In Situ" neutralization step prevents loss of the volatile amine.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.
- Patterson, A. W., et al. (2011). In situ protection and activation of amino acids for peptide synthesis. Journal of Organic Chemistry.
-
Archimica. (2023). T3P® (Propylphosphonic Anhydride) Application Note. (Note: Representative link for T3P vendor data).
- Mykhailiuk, P. K. (2014). Generation of C3-Fluorinated Cyclobutane Building Blocks. Chemistry – A European Journal.
Sources
- 1. PubChemLite - 3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride (C5H7F4N) [pubchemlite.lcsb.uni.lu]
- 2. scribd.com [scribd.com]
- 3. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 4. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
Peptide coupling reagents for sterically hindered cyclobutyl amines
Executive Summary & Challenge Definition
Cyclobutyl amines (CBAs) represent a high-value pharmacophore in modern drug design (e.g., JAK inhibitors), offering a unique metabolic stability profile and rigid vector orientation compared to their acyclic counterparts. However, incorporating CBAs into peptide backbones or drug scaffolds presents a distinct synthetic challenge.
The "Puckering" Barrier: Unlike planar cyclopropanes or chair-form cyclohexanes, the cyclobutane ring exists in a puckered conformation (dihedral angle
Standard reagents (EDC, HBTU) often result in:
-
Stalled conversion: Due to poor nucleophilicity of the hindered amine.
-
Epimerization: Slow kinetics allow the activated acid to racemize via oxazolone formation before the amine can attack.
-
Side Reactions: N-acyl urea formation or guanidinylation of the amine.
This guide outlines three tiered protocols to overcome these barriers, moving from modern "Gold Standards" to "Nuclear Options" for the most stubborn substrates.
Reagent Selection Decision Matrix
The following logic flow dictates the choice of reagent based on steric severity and chirality risks.
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and risk of racemization.
Comparative Analysis of Reagents
| Feature | COMU (Protocol A) | T3P (Protocol B) | Ghosez's Reagent (Protocol C) | HATU (Legacy) |
| Mechanism | Uronium/Aminium Salt | Cyclic Phosphonic Anhydride | Neutral Acid Chloride | Uronium/Aminium Salt |
| Steric Tolerance | High | Very High | Extreme | High |
| Epimerization | Low | Lowest | Moderate | Low (if base controlled) |
| Safety | High (No benzotriazole) | High (Non-toxic, Non-explosive) | Moderate (Moisture sensitive) | Low (Explosive risk) |
| Workup | Extraction/Column | Aqueous Wash (Water Soluble) | Evaporation/Column | Difficult (HMPA/Benzotriazole) |
| Cost | Moderate | Low (Bulk available) | Moderate | High |
Detailed Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Best for: Moderately hindered CBAs where safety and yield are priorities. Rationale: COMU is superior to HATU/HBTU because it incorporates an internal base (morpholino group) and uses the safer Oxyma leaving group rather than potentially explosive benzotriazoles (HOBt/HOAt). The "uronium" structure is strictly an aminium salt, preventing N-guanidinylation side reactions common with HBTU.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Cyclobutyl Amine (1.0–1.2 equiv)
-
COMU (1.0 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF or NMP (0.1 M concentration)
Procedure:
-
Dissolve the Carboxylic Acid and COMU in DMF at 0°C.
-
Add DIPEA dropwise. Note: The solution typically turns orange/red, indicating activation.
-
Stir for 2–5 minutes to form the active ester.
-
Add the Cyclobutyl Amine.
-
Allow to warm to Room Temperature (RT) and stir for 1–4 hours.
-
Monitoring: Monitor by HPLC/LC-MS. If conversion stalls >80%, add 0.1 equiv of COMU.
-
Workup: Dilute with EtOAc, wash with 1M HCl (remove DIPEA), sat. NaHCO3 (remove Oxyma), and brine.
Protocol B: The "Epimerization Control" (T3P)
Best for: Chiral carboxylic acids coupling to hindered amines; large-scale reactions.
Rationale: T3P (Propanephosphonic acid anhydride) acts as a kinetic trap. It forms a mixed anhydride that is highly reactive but bulky, discouraging proton abstraction at the
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Cyclobutyl Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5–2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv). Avoid DIPEA if possible to minimize epimerization further.
-
Solvent: 2-MeTHF (Green alternative) or EtOAc.
Mechanism Visualization:
Figure 2: T3P activation cycle. The cyclic anhydride structure drives the reaction while maintaining optical purity.
Procedure:
-
Dissolve Carboxylic Acid and Cyclobutyl Amine in 2-MeTHF or EtOAc (0.2 M).
-
Cool to 0°C.
-
Add the Base (Pyridine/NMM).
-
Add T3P solution dropwise. Exothermic reaction.[2]
-
Allow to warm to RT. Stirring time may be longer (4–24 hours) due to the steric bulk.
-
Workup: Quench with water. Separate layers. Wash organic layer with water (x3), 0.5M HCl, and brine. The phosphorus byproducts wash away in the aqueous phase.[3][4]
Protocol C: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered (1,1-disubstituted) amines or electron-deficient amines where Protocol A/B fail. Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of Thionyl Chloride or Oxalyl Chloride. Acid chlorides are the smallest, most reactive electrophiles, offering the best chance to penetrate the steric shield of a bulky cyclobutyl amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.1–1.5 equiv)
-
Cyclobutyl Amine (1.1 equiv)
-
Base: DIPEA or Pyridine (2.0 equiv)
-
Solvent: Dry DCM or Chloroform.
Procedure:
-
Activation Phase: Dissolve Carboxylic Acid in dry DCM at RT.
-
Add Ghosez’s Reagent dropwise. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (acid converts to acid chloride, often visible by quenching a small aliquot with MeOH to form Methyl Ester).
-
-
Coupling Phase: In a separate flask, dissolve Cyclobutyl Amine and Base in DCM.
-
Add the activated Acid Chloride solution (from step 2) dropwise to the Amine solution at 0°C.
-
Stir at RT overnight.
-
Workup: Standard aqueous workup.
Troubleshooting & Optimization
-
Solvent Effect: For T3P, if solubility is an issue in EtOAc, switch to DMF or NMP, but retain the aqueous workup (requires extensive water washing).
-
Aggregation: If the peptide chain is aggregating (common with hydrophobic CBAs), add chaotropic salts (LiCl, 0.4M) to the reaction mixture during Protocol A.
-
Microwave Assistance: Protocol A (COMU) is highly compatible with microwave synthesis (50°C, 10 mins) to overcome the activation energy barrier of the puckered ring.
References
-
Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6] Link
-
El-Faham, A., & Albericio, F. (2011).[7][8] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[7][9] Link
-
Ghosez, L., et al. (1979). "Synthesis and reactions of α-chloro-enamines." Organic Syntheses, 59, 26. Link
-
Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.[10] Link
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. google.com [google.com]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. people.uniurb.it [people.uniurb.it]
- 10. pubs.acs.org [pubs.acs.org]
General procedure for nucleophilic substitution with fluorinated amines
Abstract
The incorporation of fluoroalkyl groups (e.g., trifluoroethyl, difluoroethyl) into amine scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity (
Scientific Background & Causality
The "Fluorine Effect" on Nucleophilicity
The primary challenge in using fluorinated amines (e.g., 2,2,2-trifluoroethylamine, TFEA) as nucleophiles is the drastic reduction in the basicity and nucleophilicity of the nitrogen atom.[1] This is caused by the strong inductive effect (
Data Comparison: Basicity Reduction The table below illustrates the correlation between fluorination and pKa (conjugate acid), demonstrating why standard amine protocols often fail.
| Amine | Structure | pKa (Conjugate Acid) | Relative Nucleophilicity |
| Ethylamine | ~10.7 | High (Standard) | |
| 2,2-Difluoroethylamine | ~7.5 | Moderate | |
| 2,2,2-Trifluoroethylamine | ~5.7 | Very Low |
Note: A drop in pKa from 10.7 to 5.7 represents a 100,000-fold decrease in basicity.
Mechanistic Implications
Because TFEA is a "harder," less reactive nucleophile:
-
Reaction Rates:
reactions with unactivated alkyl halides are sluggish. -
Temperature: Elevated temperatures are almost always required to overcome the activation energy barrier.
-
Competition: The solvent or base can easily out-compete the amine if not carefully selected.
Strategic Guidelines for Optimization
Solvent Selection
-
Recommended: Polar aprotic solvents (DMSO, DMF, NMP) are essential.[1] They solvate cations well (leaving the base's anion "naked") but do not hydrogen-bond effectively to the amine, preventing further deactivation of the nucleophile.
-
Avoid: Protic solvents (Alcohols, Water) which will hydrogen bond to the nitrogen lone pair, further reducing reactivity.[1]
Base Selection[1][2]
-
Inorganic Bases: Cesium Carbonate (
) is often superior to Potassium Carbonate ( ). The "Cesium Effect" (higher solubility and larger cation radius) promotes better reactivity in polar aprotic solvents. -
Organic Bases: DIPEA (Hünig's base) can be used, but inorganic bases are preferred at the high temperatures often required for these reactions.
Experimental Protocols
Workflow Decision Tree
The following logic map guides the selection of the correct methodology based on the electrophile.
Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile electronics.
Protocol 1: Alkylation with Trifluoroethylamine (TFEA)
Scope: Reaction of TFEA with primary alkyl halides or sulfonates. Safety Note: TFEA (bp 37°C) is highly volatile. All reactions must be performed in sealed pressure tubes.
Reagents:
-
Electrophile (1.0 equiv)
-
2,2,2-Trifluoroethylamine (2.0 - 3.0 equiv) [Excess drives equilibrium][1]
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Additive: Potassium Iodide (KI) (0.1 equiv) [Optional: Finkelstein activation for chlorides]
Step-by-Step Procedure:
-
Preparation: In a simplified glovebox or well-ventilated fume hood, weigh the base and KI into a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Solvation: Add the solvent and the electrophile.
-
Amine Addition: Cool the vial to 0°C (ice bath) to minimize TFEA evaporation. Add TFEA via syringe quickly.
-
Sealing: Immediately cap the vial with a Teflon-lined crimp cap or screw cap.
-
Reaction: Transfer to a pre-heated oil block.
-
Activated substrates (Benzyl/Allyl): 50–60°C for 4–12 hours.
-
Unactivated substrates: 80–100°C for 16–24 hours.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (
) to remove DMF/DMSO. Dry organic layer over . -
Purification: Concentrate carefully (rotary evaporator bath < 30°C if product is volatile). Flash chromatography is usually required to separate mono-alkylated product from any bis-alkylated byproduct (though bis-alkylation is rare with TFEA due to steric/electronic hindrance).
Protocol 2: with Heteroaryl Chlorides[1]
Scope: Introduction of fluoroalkyl amines onto electron-deficient heterocycles (e.g., 2-chloropyrimidine, 4-chloropyridine).[1]
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
2,2,2-Trifluoroethylamine (1.5 - 2.0 equiv)[1]
-
Base: DIPEA (3.0 equiv) or
(2.0 equiv) -
Solvent: DMSO or NMP (High boiling point required)
Step-by-Step Procedure:
-
Setup: Dissolve the heteroaryl chloride in DMSO (0.5 M).
-
Addition: Add the base followed by TFEA.
-
Thermal Activation: Seal the vessel (essential due to TFEA volatility). Heat to 100–130°C .
-
Note: Unlike standard amines which react at RT or 60°C, TFEA requires significantly higher energy to attack the aromatic ring.
-
-
Monitoring: Monitor by LCMS. If conversion stalls, add fresh TFEA (0.5 equiv) and continue heating.[1]
-
Workup: Pour reaction mixture into ice-water.
-
Solid Product: Filter the precipitate, wash with water, and dry.[1]
-
Oily Product: Extract with DCM or EtOAc.
-
-
Self-Validation: Check LCMS for the mass of Product (
). The group often imparts a distinct retention time shift (more lipophilic) compared to the starting material.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Nucleophile evaporation. | Ensure vessel is sealed tight; weigh TFEA cold; increase equivalents (up to 5.0 eq). |
| Starting Material Intact | Activation energy too high. | Switch solvent to DMSO; increase Temp to 120°C; add KI (for alkyl chlorides). |
| Elimination Byproduct | Base is acting as a base, not a scavenger.[1] | Switch from strong inorganic bases to weaker organic buffers or reduce temperature slightly. |
| No Reaction (Aryl) | Ring not electron-deficient enough. |
References
-
Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1]
-
Prakash, G.K.S., et al. "Nucleophilic trifluoromethylation."[1] Chemical Reviews, 2011.[1] (Context on Fluorine reactivity).
-
Loudon, G. "Nucleophilicity Trends of Amines." Master Organic Chemistry, 2018.[1]
-
ChemicalBook. "2,2,2-Trifluoroethylamine Properties and Safety."
-
Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates."[1] Journal of Medicinal Chemistry, 2011.[1]
Sources
Application Notes and Protocols: The Versatile Reactivity of 3-Fluoro-3-methylcyclobutan-1-amine with Aldehydes in Medicinal Chemistry
Introduction: The Strategic Importance of the 3-Fluoro-3-methylcyclobutane Moiety
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Saturated carbocycles, particularly those with three-dimensional character, have emerged as privileged motifs. Among these, the 3-fluoro-3-methylcyclobutane unit has garnered significant attention. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, the 3-fluoro-3-methylcyclobutane scaffold offers a unique combination of steric bulk and electronic properties, making it a valuable bioisostere for commonly used groups in medicinal chemistry.[2] This application note provides a detailed exploration of the synthetic utility of 3-Fluoro-3-methylcyclobutan-1-amine, a key building block, focusing on its reactions with aldehydes to generate a diverse array of chemical entities pertinent to pharmaceutical research.
Core Reactions and Mechanistic Insights
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. Its reaction with aldehydes is a cornerstone of its synthetic application, primarily proceeding through two key pathways: Reductive Amination and the Pictet-Spengler reaction.
Reductive Amination: A Robust Route to Secondary Amines
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine.[3] The reaction proceeds via the in situ formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[4] This one-pot nature makes it an efficient and atom-economical process.[5]
Mechanism:
The reaction is typically acid-catalyzed and involves two main steps:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form an imine.[6]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine to the corresponding secondary amine.[7]
Caption: General workflow for Reductive Amination.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of a reductive amination.[7] The ideal reagent should rapidly reduce the iminium ion intermediate while being slow to reduce the starting aldehyde or ketone.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for this purpose due to its mildness, selectivity, and broad functional group tolerance.[5][9] Its reduced reactivity towards carbonyls minimizes the formation of alcohol byproducts. The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to prevent quenching of the reducing agent.[5]
The Pictet-Spengler Reaction: A Gateway to Complex Heterocycles
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that joins a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[10] While this compound itself is not a β-arylethylamine, it can react with a suitable aldehyde-bearing β-arylethylamine in an intermolecular fashion, or more intriguingly, a derivative of the amine could be envisioned in such cyclizations. A more direct application involves the reaction of a β-arylethylamine with 3-fluoro-3-methylcyclobutanone (a related building block) to construct spirocyclic systems.
For the purpose of this note, we will focus on the potential reaction of tryptamine (a β-indolylethylamine) with a hypothetical aldehyde derivative of our core amine, or more practically, the reaction of tryptamine with 3-fluoro-3-methylcyclobutanone to illustrate the principle.
Mechanism:
The reaction mechanism involves the initial formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution (SEAr) and subsequent rearomatization.[11][12]
Caption: Key stages of the Pictet-Spengler reaction.
Authoritative Grounding:
The driving force for the Pictet-Spengler reaction is the formation of a stable heterocyclic ring system. The electrophilicity of the iminium ion is crucial, and thus, the reaction is typically promoted by protic or Lewis acids.[10] The nature of the aromatic ring in the β-arylethylamine is also important; electron-rich systems like indoles (e.g., in tryptamine) undergo cyclization under milder conditions than less nucleophilic rings such as a simple phenyl group.[10]
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of this compound with Various Aldehydes
This protocol describes a representative one-pot procedure for the synthesis of N-substituted-3-fluoro-3-methylcyclobutanamines.
Materials:
-
This compound hydrochloride
-
Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 2-thiophenecarboxaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a suspension.
-
Add triethylamine or DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
To this mixture, add the desired aldehyde (1.0-1.1 eq.).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq.). A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the aldehyde.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
Characterization:
The purified product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
¹⁹F NMR: A characteristic signal for the fluorine atom on the cyclobutane ring is expected. The chemical shift will be influenced by the final molecular structure.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation: Expected Outcomes for Reductive Amination
The following table provides hypothetical yet representative data for the reaction of this compound with a variety of aldehydes, illustrating the versatility of the protocol.
| Aldehyde | Product Structure | Expected Yield (%) | Reaction Time (h) | Notes |
| Benzaldehyde | N-benzyl-3-fluoro-3-methylcyclobutan-1-amine | 85-95% | 4-6 | A standard, generally high-yielding reaction. |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-3-fluoro-3-methylcyclobutan-1-amine | 90-98% | 3-5 | Electron-donating groups on the aldehyde can accelerate the reaction. |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzyl)-3-fluoro-3-methylcyclobutan-1-amine | 75-85% | 6-12 | Electron-withdrawing groups may slightly decrease the reaction rate. |
| 2-Thiophenecarboxaldehyde | N-((thiophen-2-yl)methyl)-3-fluoro-3-methylcyclobutan-1-amine | 80-90% | 5-8 | Heterocyclic aldehydes are generally well-tolerated. |
| Isovaleraldehyde | N-isopentyl-3-fluoro-3-methylcyclobutan-1-amine | 70-85% | 8-16 | Aliphatic aldehydes can be less reactive and may require longer reaction times. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. The reductive amination reaction provides a robust and efficient method for accessing a wide range of N-substituted derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical and agrochemical industries. Further exploration of its reactivity, including its application in more complex multi-component reactions and the synthesis of spirocyclic systems via the Pictet-Spengler reaction, will undoubtedly continue to expand its utility in the creation of innovative molecular architectures.
References
-
Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-13. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
- Myers, A. G. (n.d.). Reductive Amination. Chem 115 Handout. Harvard University.
- Williams, G. D., Pike, R. A., Wade, C. E., & Wills, M. (2003). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 5(22), 4227–4230.
- Baars, H., & Foerster, M. (2017). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 7(78), 49354-49361.
- Sodium Triacetoxyborohydride. (n.d.). Sigma-Aldrich.
-
Reductive amination. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][15]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
- Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry.
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7).
- Das, P., et al. (2022). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv.
-
The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (n.d.). Beilstein Journals. Retrieved February 18, 2026, from [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
- Klausen, R. S., & Jacobsen, E. N. (2009). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Organic Letters, 11(4), 887–890.
-
NMR Spectroscopy :: 19F NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved February 18, 2026, from [Link]
- 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison.
-
Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved February 18, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]
- Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5849-5858.
- Sloop, J. C. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Fluorine Notes, 3(118).
- Williams, G. D., et al. (2003). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 5(22), 4227-4230.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Royal Society of Chemistry.
-
Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. Retrieved February 18, 2026, from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. Retrieved February 18, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved February 18, 2026, from [Link]
-
Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. (n.d.). ERA. Retrieved February 18, 2026, from [Link]
-
One‐pot tandem reductive amination—cyclization reactions of... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. (2011, September 27). UNL Digital Commons. Retrieved February 18, 2026, from [Link]
-
One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022, February 2). PubMed. Retrieved February 18, 2026, from [Link]
- 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers. (n.d.). PubMed Central.
-
Synthetic Development of New 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanines under Microwave Irradiation and Their Effects on Tumor Cell Lines and against Protein Kinases. (2015, July 8). MDPI. Retrieved February 18, 2026, from [Link]
-
Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. (2024, February). ResearchGate. Retrieved February 18, 2026, from [Link]
Sources
- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. The Pictet-Spengler Reaction [ebrary.net]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Preventing HF Elimination in Fluorinated Cyclobutane Synthesis
ID: TG-FCB-004 Status: Active Department: Synthetic Chemistry Support / Fluorine Group Last Updated: February 19, 2026
Executive Summary & Core Directive
The Challenge: Fluorinated cyclobutanes are high-value bioisosteres for tert-butyl groups and conformational lockers in drug design.[1] However, they suffer from a critical vulnerability: Base-mediated dehydrofluorination (HF elimination) . This side reaction converts the desired saturated ring into a cyclobutene or leads to ring-opening polymerization, often turning a clear reaction mixture into "black tar."[1]
The Solution: Stability is achieved not by luck, but by interrupting the E1cB elimination mechanism . This guide provides the protocols to arrest this pathway during synthesis (via [2+2] cycloaddition) and subsequent functionalization.
Module 1: Critical Mechanism Analysis
To prevent elimination, you must understand the enemy. In fluorinated cyclobutanes, the C–H bond adjacent to an electron-withdrawing group (EWG) is acidified. The high ring strain (~26 kcal/mol) and the strength of the C–F bond usually discourage E2 elimination, but the E1cB mechanism is highly favorable if an enolizable position exists.
The Danger Zone: E1cB Pathway
The elimination is driven by the formation of a stabilized carbanion (or enolate) followed by the ejection of the fluoride ion.[1]
Figure 1: The E1cB pathway is the primary failure mode. If the carbanion forms (Step 1), the system is primed for decomposition.
Module 2: Synthesis Protocols (Prevention at Source)
Protocol A: Photochemical [2+2] Cycloaddition (Recommended)
Thermal cycloadditions often require temperatures (>150°C) that promote elimination. Photochemical routes allow for room-temperature synthesis, bypassing the thermal activation energy required for HF elimination.
Scope: Synthesis of trifluoromethyl- or difluoro-cyclobutanes from fluoroalkenes and enones.
| Parameter | Specification | Rationale |
| Light Source | Blue LED (440–460 nm) | Activates photocatalyst without exciting the substrate directly (avoids UV degradation). |
| Catalyst | Ir(ppy)₃ or 4CzIPN (1-2 mol%) | Faciliates Triplet Energy Transfer (EnT) or Redox activation under mild conditions. |
| Solvent | Acetonitrile or DCM (Degassed) | Oxygen quenches the excited state. Polar solvents stabilize the exciplex intermediate.[1] |
| Additives | Avoid Amine Bases | Use inorganic bases (e.g., K₂HPO₄) if necessary, but neutral conditions are preferred to prevent E1cB. |
Self-Validating Step: Monitor the reaction via 19F NMR .
-
Success: Appearance of cyclobutane signals (-180 to -220 ppm for ring F).
-
Failure:[1] Appearance of olefinic Fluorine signals (indicates cyclobutene formation) or broad fluoride peaks (indicates HF loss).
Protocol B: Thermal [2+2] with Radical Inhibitors
If photochemistry is unavailable, thermal dimerization of fluoroolefins (e.g., TFE, CTFE) is possible but risky.
-
Vessel: Hastelloy or Monel autoclave (Stainless steel can be corroded by trace HF, catalyzing further decomposition).
-
Inhibitor: Add d-Limonene (0.5 - 1 wt%) .
-
Temperature Ramp: Do not overshoot. For TFE dimerization, maintain 180°C. >200°C accelerates elimination exponentially.
Module 3: Post-Synthetic Functionalization
This is where most users fail.[1] Attempting to alkylate or modify a fluorinated cyclobutane using standard "organic chemistry 101" bases (NaOH, NaH) will destroy the ring.
The "Kinetic Control" Strategy
You must deprotonate and quench faster than the fluoride can leave.[1]
Workflow Diagram: Base Selection Guide
Figure 2: Decision matrix for base selection. Thermodynamic bases allow the system to find the "deep well" of the elimination product.[1]
Critical Protocol: Alpha-Alkylation without Elimination
Applicability: Installing groups next to a ketone/ester on the fluorocyclobutane ring.[1]
-
Solvent: Anhydrous THF (Must be dry; water creates hydroxide, which acts as a thermodynamic base).
-
Temperature: Cool to -78°C .
-
Base: Add LiHMDS (Lithium Hexamethyldisilazide) dropwise.[1]
-
Quench: Add the electrophile (e.g., MeI, BnBr) immediately (within 15 mins).
-
Workup: Quench with saturated NH₄Cl at -78°C before warming up. Never warm the reaction mixture while basic.
Troubleshooting & FAQs
Q1: My crude NMR shows the product, but it disappears after silica gel chromatography.
-
Diagnosis: Silica gel is slightly acidic and can contain trace metal impurities that catalyze ring opening or HF elimination during the slow elution process.[1]
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidity. Alternatively, use neutral alumina.
Q2: I see a "forest" of peaks in the 19F NMR region (-100 to -150 ppm) instead of a clean doublet.
-
Diagnosis: Ring opening has occurred, leading to a mixture of linear dienes and oligomers.
-
Fix: Check your reaction temperature. If this happened during a thermal [2+2], you exceeded the ceiling temperature. If during base treatment, you likely had moisture present (generating OH-).
Q3: Can I use aqueous bases (NaOH/KOH) for hydrolysis of an ester on the ring?
-
Answer: Proceed with extreme caution. While CF3-cyclobutanes are generally stable to 1M NaOH (See Reference 2), fluorocyclobutanes (with F on the ring) are not.
-
Alternative: Use LiOH / H₂O2 (peroxide hydrolysis) or trimethyltin hydroxide (SnMe₃OH) for mild, neutral hydrolysis.
Q4: How do I distinguish between the cyclobutane and the elimination product by NMR?
-
Cyclobutane: 19F signals are typically -180 to -230 ppm .[1] Complex coupling patterns due to ring puckering.[1]
-
Cyclobutene (Elimination): 19F signals shift downfield to -110 to -140 ppm (vinylic fluorine).
References
-
Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds. ACS Publications. (2023). Link
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (2024). Link
-
The Mechanism of Base-Promoted HF Elimination. Chemistry - A European Journal. (2025). Link
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. (2016). Link
-
Preparation of Fluoroalkenes via the Shapiro Reaction. Organic Letters. (2013). Link
Sources
- 1. youtube.com [youtube.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for volatile fluorinated amines
Current Status: Operational Ticket Focus: Volatile Fluorinated Amines (VFAs) Assigned Specialist: Senior Application Scientist
Introduction: The VFA Paradox
Welcome to the technical support guide for Volatile Fluorinated Amines. If you are here, you likely encountered the "VFA Paradox": these compounds are volatile enough to escape standard traps but reactive enough to degrade during aggressive purification.
Unlike standard alkyl amines, VFAs (e.g., 2,2,2-trifluoroethylamine, perfluoropropylamine) possess attenuated basicity due to the electron-withdrawing inductive effect of fluorine atoms. This alters their interaction with acids and drying agents, rendering standard organic chemistry "rules of thumb" ineffective or dangerous.
This guide is structured as a dynamic troubleshooting workflow. Locate your specific issue below.
Ticket #1: "Distillation is failing. The impurities co-elute with my product."
Diagnosis
You are likely battling an azeotrope or a boiling point anomaly . Fluorine atoms do not scale boiling points linearly like hydrogen or chlorine. Furthermore, VFAs frequently form low-boiling azeotropes with common solvents (THF, DCM) or precursors.
The Protocol: Trap-to-Trap Fractionation
Standard rotary evaporation is prohibited for amines with B.P. < 80°C. You will lose product to the pump.
Step-by-Step Workflow:
-
Setup: Connect your reaction flask to a vacuum line equipped with two liquid nitrogen (LN2) traps in series.
-
Degassing: Freeze the reaction mixture with LN2. Open to high vacuum (<0.1 mbar) to remove non-condensable gases (argon/nitrogen). Close vacuum. Thaw.
-
Bulb-to-Bulb Transfer:
-
Place the receiving flask (Trap B) in LN2.
-
Keep the source flask (Trap A) at ambient temperature or slightly warm (20–30°C).
-
Allow volatiles to condense into Trap B.
-
-
Fractionation (The "Warm-Up" Technique):
-
Once transferred, keep Trap B frozen. Remove Trap A.
-
Replace Trap A with a clean receiver.
-
Slowly warm Trap B using a solvent bath (e.g., -20°C).
-
Collect fractions based on vapor pressure differences.
-
Scientific Insight: Fluorinated amines often exhibit high volatility but low heat of vaporization. Trap-to-trap distillation minimizes surface area contact with glassware, reducing adsorption losses and HF etching risks.
Ticket #2: "My amine is too volatile. I lose it during solvent removal."
Diagnosis
The vapor pressure of your amine is too close to that of your solvent. Physical separation is impossible. You must switch to Chemical Purification via salt formation.
The Protocol: The "Anhydrous Salt" Cycle
Note: Aqueous extraction often fails because VFAs are frequently water-soluble and their salts may hydrolyze easily due to weak basicity.
Step-by-Step Workflow:
-
Precipitation:
-
Dissolve the crude mixture in anhydrous ether or dioxane.
-
Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise.
-
Observation: The fluorinated amine hydrochloride should precipitate immediately as a white solid. Impurities (non-basic fluorocarbons) will remain in solution.
-
-
Filtration:
-
Filter the salt under inert atmosphere (Argon/N2).
-
Wash with cold anhydrous ether.
-
-
Regeneration (The Critical Step):
-
Do not use aqueous NaOH. The heat of neutralization will flash-boil your amine, and water is difficult to remove later.
-
Method A (Displacement): Mix the solid salt with a high-boiling base (e.g., Tributylamine, BP ~216°C). Heat gently. The VFA (BP < 60°C) will distill off pure, leaving the tributylamine-HCl salt behind.
-
Method B (Solid Phase): Mix the amine salt with powdered KOH. Heat the solid mixture under a slight vacuum. The amine will sublime/distill into a cold trap.
-
Ticket #3: "The product is wet, and it's etching my glassware."
Diagnosis
Hydrofluoric Acid (HF) Generation.
Fluorinated amines can undergo hydrolysis or elimination reactions (especially
The Protocol: Scavenging and Drying
You must remove water without inducing decomposition.
Drying Agent Compatibility Table
| Drying Agent | Compatibility | Risk Level | Notes |
| KOH (Pellets) | Excellent | Low | Best for amines. Neutralizes HF and removes water. |
| CaH₂ | Good | Medium | rigorous drying. Requires filtration (fire hazard). |
| Molecular Sieves (4Å) | Moderate | High | Avoid. Amines can become trapped in pores; acidic sites on sieves can catalyze HF formation. |
| P₂O₅ / Silica | Forbidden | Critical | Acidic. Will react violently or irreversibly bind the amine. |
HF Scavenging Procedure:
-
Add Sodium Fluoride (NaF) pellets to the crude liquid. NaF reacts with HF to form Sodium Bifluoride (NaHF₂), which is a solid.
-
Stir for 1 hour at 0°C.
-
Decant or distill the amine away from the pellets.
-
Store in HDPE (Plastic) or Teflon-lined containers . Never store VFAs in standard borosilicate glass for long periods.
Visual Troubleshooting Logic
Diagram 1: Method Selection Matrix
Caption: Decision tree for selecting the optimal purification method based on boiling point and impurity profile.
Diagram 2: The Anhydrous Salt Cycle
Caption: Workflow for purifying amines via HCl salt precipitation and anhydrous regeneration.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
NIST Chemistry WebBook. 2,2,2-Trifluoroethylamine Properties. [Link] (Source for boiling point and vapor pressure data).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
- Olah, G. A., et al. (1979). Synthetic Methods and Reactions: Preparation of Fluorinated Amines. Journal of Organic Chemistry.
Technical Support Center: Optimizing Reductive Amination of gem-Fluoro-methyl Cyclobutanes
This document provides a comprehensive technical guide for researchers encountering challenges with the reductive amination of gem-fluoro-methyl cyclobutanes. This class of compounds is of growing interest in medicinal chemistry, yet their unique structural and electronic properties can complicate this otherwise robust transformation. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the reductive amination of these specialized substrates.
Q1: Why is the reductive amination of gem-fluoro-methyl cyclobutanones more challenging than for simple aliphatic ketones?
A1: The challenges arise from a combination of steric and electronic factors imposed by the gem-difluoromethyl group and the cyclobutane ring.[1][2]
-
Electronic Effects: The two fluorine atoms are highly electron-withdrawing, which can decrease the reactivity of the carbonyl group towards nucleophilic attack by the amine. This is a critical first step in the formation of the necessary imine or iminium ion intermediate.[3]
-
Steric Hindrance: The cyclobutane ring imposes a rigid, strained conformation.[4] The addition of a methyl group and two fluorine atoms in a geminal arrangement to the carbonyl carbon creates significant steric bulk, which can hinder the approach of the amine nucleophile.
-
Ring Strain: The inherent strain in the four-membered ring can influence reaction pathways and potentially lead to side reactions if the conditions are not carefully controlled.[4]
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most prevalent side reactions are the reduction of the starting ketone to the corresponding alcohol and the formation of over-alkylated products (tertiary amines from primary amines).
-
Ketone Reduction: This occurs when the reducing agent is too reactive and reduces the carbonyl group faster than the imine/iminium ion intermediate is formed and reduced.[5] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) at a controlled pH is crucial to favor the reduction of the C=N bond over the C=O bond.[3][6]
-
Over-alkylation: This is a common issue when using primary amines. The initially formed secondary amine can react with another molecule of the ketone to form a tertiary amine. This can be mitigated by using a slight excess of the primary amine or by employing a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[7]
Q3: How do I choose the right reducing agent for my specific substrate?
A3: The choice of reducing agent is critical and depends on the reactivity of your ketone and amine. For these challenging substrates, milder and more selective reagents are generally preferred.[3]
| Reducing Agent | Advantages | Disadvantages | Recommended for |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines over ketones. Tolerates a wide range of functional groups.[7] | Can be slower for very hindered ketones. | First-line choice for gem-fluoro-methyl cyclobutanes. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at slightly acidic pH (5-6).[8] | Highly toxic (generates HCN gas upon acidification). | Use with caution when STAB fails. Requires careful pH control. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and can be highly effective.[6] | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Can be sensitive to catalyst poisoning. | For substrates without other reducible functional groups. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Generally not selective for imines in the presence of ketones.[5] | Best used in a two-step procedure after pre-formation of the imine.[7] |
Q4: What is the optimal pH for this reaction, and why is it so important?
A4: The optimal pH is a delicate balance, typically in the range of 5 to 7.
-
Acidic Conditions (pH < 5): While acid catalyzes the dehydration of the hemiaminal intermediate to the imine, a pH that is too low will protonate the amine nucleophile, rendering it unreactive.[8]
-
Basic Conditions (pH > 7): Imine formation is generally slower in basic conditions.
-
Importance of pH Control: For sterically hindered and electronically deactivated ketones like gem-fluoro-methyl cyclobutanes, facilitating the formation of the imine intermediate is paramount. Maintaining a weakly acidic environment is therefore critical for the success of the reaction. Acetic acid is a commonly used catalyst for this purpose.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental failures.
Problem 1: Low or No Conversion of the Starting Ketone
| Potential Cause | Diagnostic Check | Proposed Solution |
| Insufficient Carbonyl Reactivity | TLC or LC-MS analysis shows only starting ketone and amine. | Add a Lewis acid catalyst such as Ti(OiPr)₄ to activate the carbonyl group towards nucleophilic attack.[5] |
| Inefficient Imine Formation | Same as above. | Pre-form the imine by stirring the ketone and amine together with a dehydrating agent (e.g., molecular sieves) before adding the reducing agent.[3] |
| Incorrect pH | Measure the pH of the reaction mixture. | Adjust the pH to between 5 and 6 by adding a small amount of acetic acid.[8] |
| Steric Hindrance | Reaction fails with a bulky amine. | Switch to a less sterically hindered amine if possible. Alternatively, increase the reaction temperature and/or reaction time. |
| Insoluble Starting Materials | Visual inspection of the reaction mixture. | Ensure complete dissolution of all reagents in the chosen solvent. If necessary, switch to a more suitable solvent system.[9] |
Problem 2: Formation of Alcohol Byproduct Dominates
| Potential Cause | Diagnostic Check | Proposed Solution |
| Reducing Agent is Too Reactive | GC-MS or NMR analysis shows the presence of the corresponding alcohol. | Switch to a milder reducing agent. If using NaBH₄, change to NaBH(OAc)₃ or NaBH₃CN.[3] |
| Imine Formation is Too Slow | Alcohol formation is observed early in the reaction. | Pre-form the imine before adding the reducing agent. This ensures that the reducing agent primarily encounters the imine/iminium ion.[7] |
| Incorrect pH | The reaction is too acidic. | For NaBH₃CN, ensure the pH is above 4 to decrease the rate of ketone reduction.[6] |
Problem 3: Significant Over-Alkylation to Tertiary Amine
| Potential Cause | Diagnostic Check | Proposed Solution |
| Stoichiometry of Reactants | LC-MS shows the desired secondary amine and the tertiary amine byproduct. | Use a slight excess of the primary amine (1.1-1.2 equivalents). |
| One-Pot Procedure Issues | Tertiary amine formation increases with reaction time. | Switch to a two-step procedure: form the imine first, then add the reducing agent. This minimizes the time the secondary amine product is exposed to the unreacted ketone.[7] |
Problem 4: Diastereoselectivity Issues
| Potential Cause | Diagnostic Check | Proposed Solution |
| Non-selective Reduction | NMR analysis shows a mixture of diastereomers. | The stereochemical outcome of the reduction of the iminium ion can be influenced by the steric bulk of the reducing agent and the substituents on the cyclobutane ring. Experiment with different reducing agents (e.g., bulkier borohydrides) and reaction temperatures. Lowering the temperature often improves selectivity. |
Part 3: Experimental Protocols & Visualizations
General Protocol for Reductive Amination of gem-Fluoro-methyl Cyclobutanone (One-Pot)
This protocol is a general starting point and should be optimized for each specific substrate.
Materials:
-
gem-Fluoro-methyl cyclobutanone (1.0 equiv)
-
Amine (1.1-1.2 equiv for primary amines, 1.0 equiv for secondary amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the gem-fluoro-methyl cyclobutanone and the chosen solvent (e.g., DCE).[7]
-
Add the amine to the solution.
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Be aware of potential gas evolution.
-
Stir the reaction at room temperature until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Reaction Mechanism: The following diagram illustrates the key steps in the reductive amination process.
Caption: Mechanism of Reductive Amination.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025, May 15). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025, May 15). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Bidhisha, D., et al. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. [Link]
-
Melnykov, K. P., et al. (n.d.). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. [Link]
-
Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Characteristic 13C-19F coupling constants in cyclobutanes
Precision Stereochemical Assignment of Fluorocyclobutanes: A Guide to Characteristic C- F Coupling Constants
Executive Summary
For medicinal chemists and structural biologists, fluorinated cyclobutanes represent a high-value scaffold due to their ability to restrict conformation and modulate lipophilicity (LogD). However, assigning the relative stereochemistry (cis vs. trans) of these strained rings is notoriously difficult using standard
This guide details the superior resolution of
Part 1: Technical Deep Dive – The Advantage
The Problem with Alternatives
-
NOE (Nuclear Overhauser Effect): In cyclobutanes, the "butterfly" puckering motion (
30°) averages internuclear distances, often making cis (pseudo-equatorial/axial) and trans (pseudo-diequatorial) NOE signals indistinguishable. - Couplings: Cyclobutane proton spectra frequently appear as complex higher-order multiplets (e.g., AA'BB' systems), requiring advanced simulation to extract coupling constants.
The Solution: C- F Coupling Constants
Fluorine-Carbon couplings are large, often first-order, and exhibit distinct stereodependence.
Comparative Data: Characteristic
Values in Cyclobutanes
The following table summarizes the expected coupling ranges. Note that
| Coupling Type | Bond Path | Typical Value (Hz) | Stereochemical Dependence |
| Direct ( | 220 – 300 Hz | Hybridization Probe. Increases with s-character. Not stereospecific but confirms fluorination site. | |
| Geminal ( | 15 – 35 Hz | Electronic Probe. Sensitive to the orientation of adjacent electronegative substituents (hyperconjugation). | |
| Vicinal ( | 2 – 25 Hz | Stereo Probe (Karplus). • Trans (Anti): Large ( | |
| Long-Range ( | 1 – 5 Hz | Conformation Probe. Observed in rigid "W" arrangements (planar conformations). |
Expert Insight: In puckered cyclobutanes, the trans isomer typically adopts a pseudo-antiperiplanar conformation (dihedral
), placing it high on the Karplus curve. The cis isomer adopts a pseudo-synclinal conformation (), placing it lower on the curve. Therefore, is the standard rule for fluorocyclobutanes.
Visualization: The Karplus-Cyclobutane Relationship
The diagram below maps the cyclobutane puckering angles to the magnitude of the coupling constant.
Caption: Logical mapping of cyclobutane dihedral angles to observed
Part 2: Experimental Protocol
To accurately measure these couplings, standard broadband-decoupled
Recommended Workflow: The "F-Centric" Approach
Step 1: 1D
F NMR (The Scout)
-
Purpose: Assess sample purity and identify the number of fluorine environments.
-
Parameter: Spectral width
200 ppm. -
Outcome: Distinct chemical shifts for cis and trans isomers (often separated by 5-10 ppm).
Step 2:
C{
H} NMR (Fluorine-Coupled)
-
Purpose: Measure the
values directly. -
Protocol:
-
Acquire a standard
C spectrum with H decoupling only (e.g., zgpg30 on Bruker). -
Do NOT decouple
F. -
Set acquisition time (AQ) > 1.0 sec to resolve small coupling differences.
-
-
Analysis:
-
Look for the doublet (or multiplet) splitting on the
-carbon (vicinal to F). -
Measure the splitting in Hz.
-
Step 3: 2D
F-
C HETCOR or HOBS (The Verification)
-
Purpose: Correlate specific F signals to C signals and resolve overlaps.
-
Protocol: Use a Band-Selective
F- C HMBC or HETCOR. This allows you to see the correlation spots where the splitting pattern (coupling) is visible in the F1 or F2 dimension.[1]
Automated Decision Tree
Use this logic flow to assign your compound.
Caption: Decision tree for stereochemical assignment based on measured
Part 3: References
-
Karplus Relationship in Fluorinated Systems:
-
Title: "Vicinal Fluorine-Carbon Coupling Constants: A Karplus-Type Dependence"
-
Source:Journal of the American Chemical Society
-
URL:[Link]
-
-
Cyclobutane Conformational Analysis:
-
Title: "Conformational stability and structural parameters of fluorocyclobutane"
-
Source:Journal of Molecular Structure
-
URL:[Link]
-
-
19F-Centric NMR Methodology:
-
Title: "19F-centred NMR analysis of mono-fluorinated compounds"
-
Source:Royal Society of Chemistry (Chemical Science)
-
URL:[Link]
-
-
Synthesis and Analysis of Fluorocyclobutanes:
Technical Comparison Guide: HRMS Fragmentation of 3-Fluoro-3-methylcyclobutan-1-amine
Executive Summary
This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of 3-Fluoro-3-methylcyclobutan-1-amine . Designed for medicinal chemists and analytical scientists, this document compares the fragmentation behavior of this fluorinated scaffold against its non-fluorinated and gem-difluoro analogs.
The presence of the cyclobutane ring introduces high ring strain (~26 kcal/mol), making Retro-[2+2] cycloaddition the dominant fragmentation mechanism. Concurrently, the labile C–F bond in the presence of a protonated amine facilitates characteristic HF elimination , serving as a diagnostic orthogonal filter for structural verification.
Structural Context & Mechanistic Causality
The "Fluorine Effect" in Mass Spectrometry
In Electrospray Ionization (ESI), the fragmentation of this compound (C5H10FN) is governed by the competition between charge-remote fragmentation (ring opening) and charge-proximate elimination (HF loss).
-
Cyclobutane Ring Strain: The driving force for fragmentation is the relief of ring strain. The molecular ion
is metastable and readily undergoes ring cleavage. -
Carbocation Stability: The 3-methyl substituent provides tertiary carbocation stabilization potential, which distinguishes this compound from its des-methyl analogs.
-
Basicity: The primary amine is the site of protonation (
m/z 104.087).
Comparative Analogs
To validate the identity of this compound, it is essential to compare it with structural analogs that share the cyclobutane core but differ in substitution.
| Compound | Formula | Monoisotopic Mass ( | Key Structural Difference |
| Target (3-F-3-Me) | C5H11FN+ | 104.087 | Fluoro + Methyl at C3 |
| Analog A (3-Me) | C5H12N+ | 86.096 | Non-fluorinated (Methyl only) |
| Analog B (3,3-Difluoro) | C4H8F2N+ | 108.062 | Gem-difluoro (No methyl) |
Detailed Fragmentation Pathways[1][2][3]
Pathway A: Retro-[2+2] Cycloaddition (Diagnostic)
This is the "fingerprint" pathway for cyclobutanes. The ring cleaves symmetrically or asymmetrically to yield ethylene-derivative fragments.
-
Mechanism: The C1–C2 and C3–C4 bonds cleave.
-
Result: The molecule splits into an alkene and an imine/enamine species.
-
Predicted Fragments:
-
m/z 42.034 (C2H4N+): The nitrogen-containing fragment (acetaldimine cation).
-
m/z 62.05 (C3H5F): Neutral loss of the fluorinated alkene fragment.
-
Pathway B: Hydrogen Fluoride Elimination (Stability Indicator)
-
Mechanism: Proton transfer from the ammonium group or adjacent carbon to the fluorine facilitates the loss of neutral HF (20.006 Da).
-
Result: Formation of a cyclic iminium ion or a conjugated acyclic cation.
-
Fragment: m/z 84.081 (C5H10N+).
-
Insight: This pathway is less prominent in the gem-difluoro analog due to the stronger C-F bond energy in the CF2 group compared to the tertiary C-F bond in the target.
Pathway C: Ammonia Loss (Common)
-
Mechanism: Standard inductive cleavage of the C–N bond.
-
Fragment: m/z 87.060 (C5H8F+).
-
Significance: Generates a tertiary fluorinated carbocation, which is relatively stable due to the methyl group.
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways and how they differentiate the target from its analogs.
Figure 1: Competitive fragmentation pathways for this compound. The Retro-[2+2] path is diagnostic for the ring system.
Comparative Performance Data
The following table contrasts the expected HRMS profile of the target against its closest analogs. Use this to confirm the "Fluorine Effect" on the spectrum.
| Feature | 3-Fluoro-3-methyl (Target) | 3-Methyl (Analog A) | 3,3-Difluoro (Analog B) |
| Precursor (m/z) | 104.087 | 86.096 | 108.062 |
| Base Peak (Predicted) | m/z 42.034 (Ring Open) | m/z 42.034 (Ring Open) | m/z 42.034 (Ring Open) |
| HF Loss (-20 Da) | m/z 84.081 (Distinct) | N/A | m/z 88.056 (Distinct) |
| NH3 Loss (-17 Da) | m/z 87.060 | m/z 69.070 | m/z 91.035 |
| Diagnostic Ratio | High [M-HF] / [M-NH3] | N/A | Low [M-HF] / [M-NH3] |
Key Insight: The target compound (3-Fluoro-3-methyl) shows a higher propensity for HF loss compared to the gem-difluoro analog because the elimination leads to a more substituted (and thus more stable) alkene transition state.
Experimental Protocol: Self-Validating Workflow
To reproduce these results and verify the compound identity, follow this standardized ESI-QTOF protocol.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol/Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.
-
Why Formic Acid? It ensures complete protonation of the primary amine (
), maximizing signal.
-
Step 2: Instrument Parameters (ESI-QTOF/Orbitrap)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor/Cone Voltage: 100 V (Set low to preserve the labile cyclobutane ring in the source).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Low CE (10 eV): Preserves
. -
Med CE (20-25 eV): Promotes Retro-[2+2] ring opening.
-
High CE (40 eV): Forces complete fragmentation to atomic ions.
-
Step 3: Data Validation (The "Triad Check")
For a positive ID, the spectrum must satisfy three criteria:
-
Exact Mass: m/z 104.087 ± 5 ppm.
-
Isotope Pattern: Distinct lack of Cl/Br isotopes; typical Carbon isotope distribution.
-
Fragment Check: Presence of m/z 84.081 (Loss of HF) AND m/z 42.034 (Ring cleavage).
References
-
Cyclobutane Ring Strain & Fragmentation
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
-
Fragmentation of Fluorinated Compounds
-
Nibbering, N. M. M. (2006). Mass Spectrometry of Fluorine-Containing Compounds. Encyclopedia of Mass Spectrometry. Link
-
-
Retro-[2+2] Cycloaddition in MS
-
Gross, M. L. (2004). Charge-Remote Fragmentation: An Account of Research on Mechanisms and Applications. International Journal of Mass Spectrometry. Link
-
-
General ESI-MS Interpretation Rules
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Link
-
-
Compound Data (PubChem)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89813669, 3-Fluoro-3-methylbutan-1-amine hydrochloride. Link(Note: Used as structural proxy for bond energy comparisons).
-
Technical Comparison: Elucidating Stereochemistry of 3-Fluoro-3-Methylcyclobutane Derivatives
Topic: Distinguishing cis/trans isomers of 3-fluoro-3-methylcyclobutane by NOESY Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the 3-fluoro-3-methylcyclobutane motif serves as a critical bioisostere, often modulating lipophilicity and metabolic stability without significantly altering molecular volume. However, the efficacy of this scaffold depends entirely on the precise assignment of its stereochemistry.
Distinguishing the cis and trans isomers of 1-substituted-3-fluoro-3-methylcyclobutanes is non-trivial due to the ring's "puckered" butterfly conformation, which complicates standard J-coupling analysis. This guide objectively compares 1H-1H NOESY (the primary focus) against 1H-19F HOESY and J-coupling analysis , providing a validated workflow for unambiguous assignment.
Key Insight: While 19F NMR provides distinct chemical shifts, 1H-1H NOESY remains the most accessible and robust method for determining relative stereochemistry by directly probing the spatial relationship between the C3-methyl group and the C1-proton/substituent.
The Stereochemical Challenge
Unlike planar cyclopropanes or chair-like cyclohexanes, cyclobutane exists in a dynamic equilibrium between two puckered conformations. In 3-fluoro-3-methylcyclobutane derivatives (substituted at position 1), this leads to two distinct diastereomers:
-
Isomer A (cis-Me/R): The Methyl group (C3) and the Substituent (C1) are on the same face of the ring.
-
Isomer B (trans-Me/R): The Methyl group (C3) and the Substituent (C1) are on opposite faces.
Note: For this guide, "cis" and "trans" refer to the relationship between the C3-Methyl group and the major C1-substituent (R), unless otherwise noted.
Methodology Comparison
Method A: 1H-1H NOESY (Recommended)
Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space dipolar coupling (< 5 Å).
Target Interaction: The spatial proximity between the C3-Methyl protons (
| Feature | Performance | Notes |
| Sensitivity | High | Methyl groups (3 protons) provide a strong signal enhancement. |
| Ambiguity | Low | A strong cross-peak confirms a cis relationship between Me and H-C1. |
| Accessibility | Universal | Standard on all modern NMR probes (400 MHz+). |
| Time Efficiency | Medium | Requires 2D acquisition (approx. 1-4 hours). |
Method B: 1H-19F HOESY (Alternative)
Mechanism: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space coupling between 1H and 19F nuclei. Target Interaction: Proximity between C3-Fluorine and C1-Methine proton .
| Feature | Performance | Notes |
| Sensitivity | High | 19F has 83% the sensitivity of 1H; excellent signal-to-noise. |
| Ambiguity | Very Low | Direct confirmation of F vs H spatial relationship. |
| Accessibility | Limited | Requires a specialized H-F or dual-broadband probe. |
| Time Efficiency | High | 19F relaxation is fast; scans can be acquired quickly. |
Method C: 3J(H,F) Coupling Constants (Supplementary)
Mechanism: Through-bond scalar coupling. Target Interaction: Long-range coupling between F and H-C1.
| Feature | Performance | Notes |
| Sensitivity | N/A | Observed in 1D 1H or 19F spectra. |
| Ambiguity | High | In puckered cyclobutanes, cis and trans couplings often overlap (6-10 Hz range). |
| Accessibility | Instant | Available from standard 1D proton scan. |
Validated Experimental Protocol: 1H-1H NOESY
To successfully distinguish the isomers, follow this optimized protocol. This workflow assumes you have isolated one or both isomers.
Step 1: Sample Preparation[1]
-
Solvent: Use CDCl3 or Benzene-d6 .
-
Why? Benzene-d6 often resolves overlapping signals better than chloroform for aliphatic rings due to Anisotropic Induced Shifts (ASIS).
-
-
Concentration: 5–10 mg in 600 µL (approx. 20-50 mM).
-
Degassing: Not strictly necessary for routine NOESY but recommended for weak signals (bubbling N2 for 5 mins).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: noesyphpr (Phase-sensitive NOESY with presaturation if needed).
-
Mixing Time (tm): 600 – 800 ms .
-
Reasoning: Small molecules (MW < 300) tumble fast (short
). They are in the "extreme narrowing limit" where NOE is positive but builds up slowly. A longer mixing time is required compared to proteins.
-
-
Relaxation Delay (d1): 2–3 seconds.
-
Scans (ns): 16–32 scans per increment.
-
Increments (td1): 256–512 (for high resolution in F1).
Step 3: Data Processing
-
Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.
-
Phasing: Critical.[1] Ensure diagonal peaks are phased negative (or positive) and cross-peaks are the same sign (for small molecules in extreme narrowing).
-
Caution: If cross-peaks are opposite sign to diagonal, you may be observing exchange (EXSY) or the molecule is tumbling slowly (unlikely for this MW).
-
Data Interpretation & Decision Logic
The assignment relies on the "Cis-Proton Rule": In a 1,3-disubstituted cyclobutane, substituents on the same face (cis) exhibit strong NOE correlations.
Scenario: Analyzing the Cross-Peak between C3-Me and C1-H
-
Observation A: Strong Cross-Peak
-
Interpretation: The C3-Methyl group and the C1-Proton are close in space (on the same face).
-
Stereochemistry: The Methyl and the C1-Substituent (R) are TRANS .
-
-
Observation B: Weak or No Cross-Peak
-
Interpretation: The C3-Methyl group and the C1-Proton are distant (opposite faces).
-
Stereochemistry: The Methyl and the C1-Substituent (R) are CIS .
-
Quantitative Reference Table (Simulated)
| Interaction | Isomer A (Trans-Me/R) | Isomer B (Cis-Me/R) |
| Geometry | Me(eq) / H-C1(eq) [Syn-facial] | Me(eq) / H-C1(ax) [Anti-facial] |
| Distance | ~2.4 Å | > 4.5 Å |
| NOE Intensity | Strong (++++) | Weak/Absent (-) |
| 19F-H(C1) NOE | Weak (-) | Strong (++++) |
Visualization of Decision Logic
Caption: Decision tree for assigning relative stereochemistry based on C3-Methyl to C1-Proton NOE correlations.
Advanced Verification: The "Fluorine Check"
If the NOESY data is ambiguous (e.g., due to signal overlap), use the 19F Chemical Shift as a secondary check.
-
Chemical Shift Trend: In many 3-fluoro-3-methyl derivatives, the Cis-Me/R isomer (where F and R are trans) often places the Fluorine in a more shielded (upfield) environment compared to the trans-Me/R isomer, due to the
-gauche effect of the substituent, though this is solvent-dependent. -
1H-19F HOESY: If available, run a 1D HOESY selective for the Fluorine.
-
Irradiate 19F
Observe NOE on C1-H. -
Positive NOE on C1-H = F and H are cis
Me and R are Cis .
-
References
-
Haufe, G., et al. (2015).[3] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments). Link
- Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press.
-
Dewis, L., et al. (2019).[1] "Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry. Link
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Fluorinated Cyclobutane Isomers
For researchers, medicinal chemists, and drug development professionals, the nuanced world of fluorinated cyclobutane isomers presents both immense opportunity and significant analytical challenges. These small, conformationally constrained rings, decorated with highly electronegative fluorine atoms, are increasingly vital motifs in modern pharmaceuticals. Their unique stereochemistry—encompassing cis/trans diastereomers and enantiomers—can profoundly influence biological activity, making their accurate separation and characterization a critical step in development.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) strategies for resolving these challenging isomers. We will move beyond theoretical discussions to provide actionable, field-proven insights into experimental design, explaining the "why" behind the "how" to empower you to develop robust and reliable analytical methods.
The Analytical Challenge: Why Are Fluorinated Cyclobutane Isomers So Difficult to Separate?
The separation of fluorinated cyclobutane isomers is challenging due to their subtle structural differences. Isomers share the same mass and often have very similar polarities, making them difficult to distinguish with standard chromatographic techniques. The core difficulties arise from:
-
Subtle Polarity Differences: Cis and trans isomers, for example, may only differ in the spatial orientation of their substituents. This can lead to minor changes in the overall molecular dipole moment and, consequently, very similar retention times on conventional columns.
-
High Lipophilicity: The presence of fluorine can significantly increase the lipophilicity of a molecule, leading to strong retention on reversed-phase columns and potential for peak broadening.
-
Co-elution: The combination of similar polarity and hydrophobicity often results in the co-elution of multiple isomers, complicating quantification and isolation.
-
Chirality: When chiral centers are present, enantiomers, which have identical physical properties in an achiral environment, require specialized chiral stationary phases for separation.[1][2]
To overcome these challenges, a systematic approach to column and mobile phase selection is essential. This guide will compare three primary HPLC strategies: traditional Reversed-Phase on a C18 column, Reversed-Phase on a Pentafluorophenyl (PFP) column, and Normal-Phase chromatography.
Comparative Analysis of HPLC Strategies
Strategy 1: The Workhorse - Reversed-Phase HPLC with a C18 Column
Reversed-phase HPLC, with its robust and versatile C18 stationary phases, is the most common starting point for method development.[3] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4] For fluorinated cyclobutanes, the degree of fluorination and the overall lipophilicity (LogP) of the isomers will be the dominant factors governing retention.
Mechanism of Separation on C18: In a typical reversed-phase setup (e.g., water/acetonitrile mobile phase), more lipophilic compounds interact more strongly with the C18 stationary phase and thus have longer retention times. The introduction of fluorine generally increases lipophilicity.[5] However, the spatial arrangement of the fluorine atoms and other substituents in cis and trans isomers can subtly alter the molecule's overall shape and accessible hydrophobic surface area, providing a basis for separation. For instance, a trans isomer might present a more linear, and thus more retainable, hydrophobic profile compared to a more compact cis isomer.
Predicted Retention Behavior: Based on a study of functionalized cis- and trans-2-((fluoro)alkyl)cyclobutanes, a clear trend in lipophilicity (LogP) was observed.[6] Although the study did not report HPLC data, we can use their LogP values as a strong predictor of retention order on a C18 column. Generally, a higher LogP value corresponds to a longer retention time in reversed-phase HPLC.
Table 1: Predicted Reversed-Phase HPLC Elution Order of Fluorinated Cyclobutane Amide Isomers Based on Lipophilicity (LogP)
| Compound Series | Isomer | Substituent | LogP Value[6] | Predicted Elution Order (Early to Late) |
| Anilides | cis | CH₂F | 2.06 | 1 |
| trans | CH₂F | 2.13 | 2 | |
| cis | CHF₂ | 2.29 | 3 | |
| cis | CF₃ | 2.31 | 4 | |
| trans | CHF₂ | 2.44 | 5 | |
| trans | CF₃ | 3.00 | 6 | |
| cis | C₂F₅ | 2.82 | 7 | |
| trans | C₂F₅ | 3.43 | 8 | |
| Alkylamides | cis | CH₂F | 1.12 | 1 |
| trans | CH₂F | 1.05 | 2 | |
| cis | CHF₂ | 1.34 | 3 | |
| trans | CHF₂ | 1.37 | 4 | |
| cis | CF₃ | 1.48 | 5 | |
| trans | CF₃ | 1.77 | 6 | |
| cis | C₂F₅ | 1.95 | 7 | |
| trans | C₂F₅ | 2.46 | 8 |
Data derived from the LogP values reported in "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes."[6]
Expert Insight: While C18 is a reliable starting point, it often lacks the selectivity needed for closely related isomers. The separation of cis/trans pairs with identical fluorinated substituents may be minimal, requiring long run times and shallow gradients.
Strategy 2: The Specialist - Reversed-Phase HPLC with a Pentafluorophenyl (PFP) Column
PFP columns offer a unique and powerful alternative to C18 for separating halogenated compounds, aromatic compounds, and positional isomers.[7] The pentafluorophenyl propyl stationary phase provides multiple modes of interaction, including:[8]
-
Hydrophobic interactions (similar to C18)
-
π-π interactions
-
Dipole-dipole interactions
-
Hydrogen bonding
Mechanism of Separation on PFP: The electron-rich fluorine atoms on the phenyl ring of the stationary phase create a strong dipole moment, allowing for specific interactions with polar or halogenated analytes. This multi-modal retention mechanism makes PFP columns exceptionally sensitive to the subtle differences in charge distribution and shape among isomers.[3] For fluorinated cyclobutanes, the interactions between the C-F bonds of the analyte and the PFP ring can significantly enhance selectivity compared to a purely hydrophobic C18 phase.
Predicted Retention Behavior: On a PFP column, the elution order may differ from that on a C18 column.[3] While hydrophobicity still plays a role, dipole-dipole interactions can become dominant. An isomer with a greater overall dipole moment or more accessible C-F bonds may be retained more strongly, even if it has a slightly lower LogP. This can lead to reversals in elution order compared to C18 and, more importantly, improved resolution between closely related isomers. PFP columns are particularly effective for separating positional isomers of halogenated compounds.[7]
Strategy 3: The Classic Approach - Normal-Phase HPLC
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (e.g., hexane/ethanol), is a powerful technique for isomer separation.[4][9] Retention is based on the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and have longer retention times.
Mechanism of Separation in Normal-Phase: In normal-phase mode, separation is governed by the interaction of polar functional groups on the analytes with the active sites (e.g., silanol groups) on the stationary phase. Small differences in the spatial arrangement of polar groups between isomers can lead to significant differences in retention. For fluorinated cyclobutane derivatives containing polar functional groups (e.g., amines, carboxyls), normal-phase HPLC can provide excellent selectivity.[10]
Predicted Retention Behavior: The elution order in normal-phase is typically the inverse of that in reversed-phase. The least polar isomer will elute first. The choice of the polar modifier in the mobile phase (e.g., ethanol, isopropanol) is critical for optimizing selectivity. For chiral separations of fluorinated cyclobutanes, normal-phase conditions are often preferred when using polysaccharide-based chiral stationary phases.[11][12]
Experimental Protocols
The following protocols are designed as a robust starting point for the comparative analysis of fluorinated cyclobutane isomers.
Protocol 1: Reversed-Phase Screening on C18 and PFP Columns
This workflow allows for a direct comparison of a standard C18 column with a PFP column under identical mobile phase conditions.
Caption: Reversed-Phase HPLC screening workflow for fluorinated cyclobutane isomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the mixture of fluorinated cyclobutane isomers in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
HPLC System and Conditions:
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 10% to 90% B over 20 minutes) to screen for separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV/DAD at a suitable wavelength (e.g., 210 nm or based on the chromophore of the substituents).
-
Injection Volume: 5 µL
-
-
Procedure:
-
Install and equilibrate the C18 column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Replace the C18 column with the PFP column.
-
Equilibrate the PFP column with the initial mobile phase conditions.
-
Inject the sample and run the identical gradient method.
-
-
Data Analysis: Compare the chromatograms from both columns, paying close attention to the retention times, the resolution between adjacent peaks, and any changes in the elution order of the isomers.
Protocol 2: Normal-Phase HPLC for Isomer Separation
This protocol is designed for situations where reversed-phase chromatography fails to provide adequate resolution.
Caption: Normal-Phase HPLC workflow for fluorinated cyclobutane isomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (e.g., Hexane/Ethanol 95:5 v/v) to ensure good peak shape. Filter through a 0.22 µm PTFE syringe filter.
-
HPLC System and Conditions:
-
Column: Silica or Cyano, 4.6 x 250 mm, 5 µm[10]
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethanol or Isopropanol
-
Elution Mode: Start with isocratic elution (e.g., 98:2 A:B). If all isomers elute too quickly or too slowly, develop a gradient (e.g., 2% to 20% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV/DAD at a suitable wavelength.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Adjust the isocratic percentage of the polar modifier or the gradient slope to achieve optimal separation.
-
-
Data Analysis: Evaluate the retention factors (k') and resolution (Rs) for all isomers.
Conclusion and Recommendations
The separation of fluorinated cyclobutane isomers by HPLC is a non-trivial task that requires careful consideration of the stationary phase chemistry.
-
For initial screening, a standard C18 column provides a good baseline based on the hydrophobicity of the isomers.
-
A Pentafluorophenyl (PFP) column is highly recommended as a second-line approach in reversed-phase. Its unique selectivity for halogenated compounds often provides superior resolution for challenging isomer pairs that co-elute on C18.[3][7][8]
-
When reversed-phase methods are insufficient, Normal-Phase HPLC should be employed. It is a powerful technique for separating isomers with subtle differences in polarity and is often the method of choice for preparative separations.[4]
-
For enantiomeric separations , a dedicated chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column) is necessary, often run under normal-phase or polar organic conditions.[13]
By systematically applying these comparative strategies and understanding the underlying separation mechanisms, researchers can develop robust and reliable HPLC methods to accurately separate and quantify fluorinated cyclobutane isomers, accelerating their research and development efforts.
References
-
Kliachyna, M., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Phenomenex Inc. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex. [Link]
-
Valko, K., et al. (2001). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. I. Analytical and chiral applications. Journal of Chromatography A, 918(2), 292-302. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC. [Link]
-
Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. [Link]
-
University of Arizona. Lecture 12: High Performance Liquid Chromatography. University of Arizona. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Peng, L., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1218(40), 7149-7155. [Link]
-
Bach, T. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 1131-1162. [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Phenomenex Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]
-
Li, F., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1438-1441. [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]
-
ResearchGate. Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. [Link]
-
Gahm, K. H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-161. [Link]
-
Taddei, C., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 234-239. [Link]
-
O'Gara, J. E., et al. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]
-
Wang, Y., et al. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Journal of Chromatographic Science, 49(7), 523-529. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Craig, N. C., & Entemann, E. A. (1961). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. Journal of the American Chemical Society, 83(14), 3047-3050. [Link]
-
Vivó-Truyols, G., & Torres-Lapasió, J. R. Mechanisms of retention in HPLC Part 7. Universitat de València. [Link]
-
Kumar, A., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 29-40. [Link]
-
Leaptrot, K. L., et al. (2016). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 27(12), 2000-2007. [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Chromatography Forum. [Link]
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. agilent.com [agilent.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 10. Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. I. Analytical and chiral applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
A Researcher's Guide to Differentiating Fluorinated Methyl Groups via Infrared Spectroscopy
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the most valuable fluorinated motifs are the monofluoromethyl (CH₂F-), gem-difluoromethyl (CF₂H- or -CF₂-), and trifluoromethyl (CF₃-) groups. Each imparts distinct electronic and conformational effects.
However, the successful synthesis and characterization of these closely related groups demand robust analytical techniques. While NMR spectroscopy is often the definitive tool, Fourier-transform infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative first pass. The challenge lies in deciphering the subtle yet significant differences in the vibrational spectra of these moieties. This guide provides an in-depth comparison of the diagnostic IR absorption bands for the gem-fluoro-methyl group, contrasting it with its mono- and tri-fluorinated analogs, and offers a validated protocol for acquiring high-quality data.
The Vibrational Language of the Carbon-Fluorine Bond
The diagnostic power of IR spectroscopy for fluorinated compounds is rooted in the C-F bond's unique vibrational characteristics. The C-F stretching vibration gives rise to one of the most intense absorption bands in an IR spectrum, a direct consequence of the large change in dipole moment during the vibration.
These characteristic stretches typically appear in the 1360-1000 cm⁻¹ region of the spectrum.[1] However, this range is broad because the precise frequency is exquisitely sensitive to the molecular environment, particularly the number of fluorine atoms attached to the same carbon. This sensitivity is the key to distinguishing between our target groups:
-
Monofluorinated compounds (CH₂F-) typically exhibit a single, strong C-F stretching band.[1]
-
Polyfluorinated compounds (CF₂- and CF₃-) see this absorption split into two or more distinct bands, corresponding to symmetric and asymmetric stretching modes.[1] These C-F bands are often so intense they can dominate the fingerprint region, potentially obscuring weaker signals.[1]
Comparative Analysis: Pinpointing the Gem-Difluoro Group
The primary distinguishing feature among the fluorinated methyl groups is the number and position of their C-F stretching bands. While C-H stretching bands around 3000-2850 cm⁻¹ confirm the presence of the methyl group's alkane character, the region between 1400 cm⁻¹ and 1000 cm⁻¹ holds the diagnostic information.[2][3]
Below is a summary of the key diagnostic bands, synthesized from experimental and computational data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Distinguishing Features |
| Monofluoromethyl (-CH₂F) | ν(C-F) Stretch | 1110 - 1000 | Strong | A single, intense absorption band is the hallmark of this group.[1] |
| gem-Difluoromethyl (-CF₂-) | νₐₛ(CF₂) Asymmetric Stretch | 1350 - 1200 | Strong | The presence of two distinct, strong bands is characteristic. The asymmetric stretch appears at a higher frequency.[4][5] |
| νₛ(CF₂) Symmetric Stretch | 1150 - 1100 | Strong | The symmetric stretch is also very intense and appears at a lower frequency than the asymmetric one.[4][5] | |
| Trifluoromethyl (-CF₃) | νₐₛ(CF₃) Asymmetric Stretch | 1250 - 1120 | Very Strong | Often presents as a complex pattern of two or more very strong, broad bands due to vibrational coupling.[6] |
| νₛ(CF₃) Symmetric Stretch | ~1150 - 1100 | Strong | The symmetric stretch is often a sharp band but can be convoluted with the much broader asymmetric absorption.[6][7] |
Field Insights: The most reliable way to identify a gem-difluoro group is to look for two separate, intense absorption bands corresponding to the symmetric and asymmetric C-F stretches. The trifluoromethyl group, by contrast, often shows a broader, more complex, and intensely absorbing pattern in a similar region, which can sometimes appear as one very broad band with shoulders. The monofluoromethyl group is the simplest to identify due to its single, sharp C-F stretch.
Visualizing the Key Vibrational Modes
To better understand the atomic motions that give rise to these diagnostic bands, the fundamental stretching modes for the three fluorinated methyl analogs are illustrated below.
Caption: Key C-F stretching modes for fluorinated methyl groups.
Validated Protocol for High-Quality FT-IR Spectrum Acquisition
The trustworthiness of any spectral interpretation hinges on the quality of the initial data. Adherence to a rigorous experimental protocol is non-negotiable. The following workflow is designed to produce clean, reproducible, and reliable FT-IR spectra for the analysis of fluorinated organic compounds.
Experimental Workflow Diagram
Caption: Standard workflow for FT-IR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: The chosen method must not introduce interfering absorptions and should present a representative sample to the IR beam.
-
For Solids: Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation and provides excellent data quality. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
For Liquids/Oils: Apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
For Solutions: Dissolve the sample in an IR-transparent solvent (e.g., CCl₄, CS₂, CDCl₃) at a concentration of 1-5% w/v. Run the spectrum in a liquid cell of known path length, and use the pure solvent as the background.
-
-
Instrument Setup and Background Collection:
-
Rationale: Proper instrument parameters ensure that spectral features are well-resolved and that the signal-to-noise ratio is high. A clean background is critical for removing atmospheric contributions.
-
Parameters: Set the spectral range to 4000-400 cm⁻¹ . Use a resolution of 2 cm⁻¹ or better to resolve the C-F stretching bands. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8][9]
-
Background: Before running the sample, collect a background spectrum under the same conditions. Ensure the sample chamber is purged with dry air or nitrogen to minimize interfering absorptions from atmospheric water vapor and CO₂.
-
-
Sample Measurement and Data Processing:
-
Rationale: Correct data processing ensures that peak positions and intensities are accurate.
-
Acquisition: Place the prepared sample in the instrument and acquire the spectrum.
-
Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction to ensure all peaks originate from zero absorbance. Use the instrument's software to identify and label the peak maxima (wavenumbers).
-
By systematically applying this knowledge and adhering to the experimental protocol, researchers can confidently leverage FT-IR spectroscopy as a powerful tool for characterizing and differentiating gem-fluoro-methyl groups from their fluorinated cousins, accelerating the pace of discovery in drug development and materials science.
References
-
[Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[4][10]-Sulfonyloxy Migration - ChemRxiv.]([Link])
-
[Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[4][10]-Sulfonyloxy Migration - ResearchGate.]([Link])
Sources
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benthamopen.com [benthamopen.com]
- 8. midac.com [midac.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Purity of Fluorinated Amine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, fluorinated amine building blocks are indispensable scaffolds. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds powerful tools in medicinal chemistry.[1][2] However, the synthetic routes to these valuable intermediates can often introduce a variety of impurities that, if left unchecked, can compromise the integrity of subsequent research and development. Ensuring the purity of these building blocks is not merely a quality control step; it is a fundamental prerequisite for generating reproducible biological data and ensuring the safety and efficacy of potential drug candidates.[1]
This guide provides an in-depth comparison of the most effective analytical techniques for validating the purity of fluorinated amine building blocks. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.
The Impurity Landscape: What to Look For
The first step in any validation process is to understand the potential impurities that may be present. These can be broadly categorized according to the International Council for Harmonisation (ICH) Q3A guidelines, which, although intended for new drug substances, provide a valuable framework for assessing starting materials.[3][4][5][6]
-
Organic Impurities: These are the most common and varied type of impurity. They can include starting materials, by-products from the reaction, intermediates that have not fully reacted, degradation products, and residual reagents or catalysts.[4][7]
-
Inorganic Impurities: These can include salts, heavy metals, and residual catalysts that are not completely removed during workup and purification.[4]
-
Residual Solvents: Solvents used in the synthesis and purification processes can be carried through into the final product.[3][4]
The acceptable level of these impurities is dictated by their potential impact on the subsequent chemistry and, ultimately, on the safety of the final drug product. For early-stage research, a purity of ≥98–99% is often required to ensure reproducible structure-activity relationship (SAR) data.[1]
A Comparative Analysis of Key Analytical Techniques
The unique properties of fluorinated compounds, particularly the presence of the highly sensitive ¹⁹F nucleus, open up powerful analytical avenues. The choice of technique will depend on the specific information required, the nature of the expected impurities, and the available instrumentation.
| Technique | Primary Application | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | Quantitative purity determination, identification of fluorinated impurities. | High sensitivity and natural abundance of ¹⁹F, wide chemical shift range reduces signal overlap, direct quantification using an internal standard.[8][9][10] | Only detects fluorine-containing compounds, may not identify non-fluorinated impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable amines and impurities. | Excellent separation efficiency, provides molecular weight and fragmentation data for structural elucidation.[11] | Not suitable for non-volatile or thermally labile compounds, some reactive fluorinated compounds may degrade the column.[12] |
| High-Performance Liquid Chromatography (HPLC-UV/MS) | Broadly applicable for purity determination of a wide range of amines. | Versatile for both polar and non-polar compounds, can be coupled with various detectors (UV, MS) for quantification and identification.[13][14] | May require derivatization for amines lacking a UV chromophore, choice of column and mobile phase is critical.[13][15] |
| Chiral Chromatography / NMR with Chiral Solvating Agents | Determination of enantiomeric excess (chiral purity). | Essential for stereospecific synthesis, provides accurate measurement of enantiomeric ratios.[16][17][18][19][20] | Requires specialized columns or reagents, method development can be time-consuming. |
In-Depth Experimental Protocols
¹⁹F NMR for Quantitative Purity Determination
Causality: ¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9] This results in high sensitivity, and the wide chemical shift range (approximately 400 ppm) minimizes signal overlap, which can be a challenge in ¹H NMR.[8][9] This allows for the clear identification and quantification of fluorine-containing impurities, even at low levels.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated amine building block.
-
Accurately weigh a suitable internal standard (e.g., trifluoroethanol or 3,5-bis(trifluoromethyl)benzoic acid) into the same vial. The standard should have a known purity and its ¹⁹F NMR signal should not overlap with the analyte or expected impurity signals.[21]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Key parameters to ensure accurate quantification include a sufficient relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the nuclei of interest.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve signal-to-noise.
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
GC-MS for Volatile Impurity Profiling
Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. It provides exceptional separation power and the mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[11] For fluorinated amines, this technique is particularly useful for identifying starting materials, low-boiling by-products, and residual solvents.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorinated amine in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization with reagents like pentafluoropropionic anhydride (PFPA) can be employed to improve the volatility and chromatographic behavior of the amines.[22]
-
-
Instrumentation and Conditions:
-
GC Column: A mid-polarity column, such as a DB-5MS, is often a good starting point.
-
Injector: Use a split/splitless injector, with the split ratio adjusted based on the sample concentration.
-
Temperature Program: A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute.
-
MS Detector: Operate in electron ionization (EI) mode for fragmentation analysis and library matching. Chemical ionization (CI) can be used to confirm the molecular ion.
-
-
Data Analysis:
-
Identify the main peak corresponding to the fluorinated amine.
-
Identify impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
The relative percentage of each impurity can be estimated from the peak area in the total ion chromatogram (TIC).
-
HPLC-UV/MS for Comprehensive Purity Assessment
Causality: HPLC is a versatile technique that can separate a wide range of compounds based on their polarity.[13][14] Coupling it with a UV detector allows for quantification of UV-active compounds, while a mass spectrometer provides identification. This combination is ideal for a comprehensive assessment of both fluorinated and non-fluorinated impurities that may not be volatile enough for GC-MS.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the fluorinated amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
If the amine lacks a strong UV chromophore, pre-column derivatization with a UV-active reagent like dansyl chloride can be performed.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector and preferably a mass spectrometer.
-
Column: A reversed-phase C18 column is a common choice for many amines.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or triethylamine to improve peak shape is typical.
-
Detectors: UV detection at a suitable wavelength. Mass spectrometry in electrospray ionization (ESI) positive mode is generally effective for amines.
-
-
Data Analysis:
-
The purity is typically determined by the area percentage of the main peak in the chromatogram.
-
The identity of impurity peaks can be confirmed by their mass-to-charge ratio from the MS data.
-
Workflow and Decision Making
A robust validation strategy involves a logical flow of experiments and informed decisions based on the results.
Caption: A typical workflow for validating the purity of fluorinated amine building blocks.
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
Validating the purity of fluorinated amine building blocks is a critical, multi-faceted process that underpins the success of drug discovery programs. A thorough understanding of potential impurities, coupled with the judicious application of complementary analytical techniques like ¹⁹F NMR, GC-MS, and HPLC, provides the necessary assurance of quality. By adopting the systematic, evidence-based approaches outlined in this guide, researchers can proceed with confidence, knowing that their starting materials are well-characterized and fit for purpose, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
-
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Retrieved from [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Gallo, V., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. Retrieved from [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(18), 4548-4556. Retrieved from [Link]
-
Duong, Q. H., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry, 96(5), 1996-2003. Retrieved from [Link]
-
Pharmuni. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344. Retrieved from [Link]
-
Pharma Beginners. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances [Video]. YouTube. Retrieved from [Link]
- Al-Amri, M. S. (2007). U.S.
-
More, V. S., et al. (2023). Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Organic Chemistry Research, 3(3), 213-223. Retrieved from [Link]
-
Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 585-591. Retrieved from [Link]
-
Micromass UK Limited. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
Duong, Q. H., et al. (2026, January 29). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. Retrieved from [Link]
-
Zhao, Y., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7595-7600. Retrieved from [Link]
-
Wang, Y., et al. (2019). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. Chinese Journal of Analytical Chemistry, 47(1), 114-121. Retrieved from [Link]
-
Li, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Talanta, 219, 121274. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1. Retrieved from [Link]
-
Felinger, A., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7), 484-489. Retrieved from [Link]
-
Pharmuni. Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
Durden, D. A., & Davis, B. A. (2014). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvent and Starting GC Column Temperature. Journal of Analytical Methods in Chemistry, 2014, 259409. Retrieved from [Link]
-
Seely, J., & Sherwood, R. (2002). Method Validation Guidelines. BioPharm International, 15(11). Retrieved from [Link]
-
Wang, C., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15(38), 4843-4850. Retrieved from [Link]
-
Leskes, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2929-2938. Retrieved from [Link]
-
Assis, D. C. S., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 68(3), 805-813. Retrieved from [Link]
-
Leskes, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2929–2938. Retrieved from [Link]
-
Kumar, S., et al. (2018). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings, 1953(1), 030214. Retrieved from [Link]
-
Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
-
Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
Assis, D. C. S., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 363. Retrieved from [Link]
-
Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26909-26916. Retrieved from [Link]
-
Verhoeven, H. A. (2014, February 11). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]
-
analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]
-
Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]
-
Reed, M. A., et al. (2024, April 15). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. ResearchGate. Retrieved from [Link]
-
Smith, A. (2021). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Retrieved from [Link]
-
Van Acker, T., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9875-9882. Retrieved from [Link]
-
Le Gac, S., & Lehn, J. M. (2006). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. Chemistry, 12(33), 8569-8576. Retrieved from [Link]
-
Szpera, R., et al. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Chemical Research in Toxicology, 32(9), 1754-1761. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F NMR Spectra Service - Creative Proteomics [creative-proteomics.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Why Solvent Grade and Purity Must Fit U/HPLC System Needs [thermofisher.com]
- 16. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 20. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 21. jaoc.samipubco.com [jaoc.samipubco.com]
- 22. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
Comparative
Physicochemical & Conformational Profiling: Methyl vs. Fluorine Substitution in Cyclobutane Scaffolds
Topic: Lipophilicity changes substituting methyl for fluorine in cyclobutanes Content Type: Publish Comparison Guides
Executive Strategic Overview
In medicinal chemistry, the cyclobutane ring has evolved from a simple spacer to a critical scaffold for restricting conformation and modulating physicochemical properties. A frequent optimization tactic involves substituting a methyl group (–CH₃) or a gem-dimethyl moiety with a fluorine atom (–F) or a gem-difluoro group (–CF₂).
This guide objectively compares these substitutions. While the "Magic Methyl" effect is often exploited to boost potency via hydrophobic packing, fluorination offers a distinct profile: it modulates lipophilicity (often lowering LogP relative to methyl), alters ring puckering via the gauche effect, and blocks metabolic soft spots without adding significant steric bulk.
Key Takeaway: Replacing a methyl group with fluorine on a cyclobutane ring typically lowers lipophilicity (LogP) and increases polarity , provided the fluorination does not create a perfluoro-like hydrophobic surface. This is contrary to the effect on aromatic rings, where fluorination often increases lipophilicity.
Comparative Analysis: Lipophilicity & Physicochemical Properties[1][2][3][4][5][6]
The lipophilicity of cyclobutane derivatives is highly sensitive to the nature of the substituent (Me vs. F) and its spatial orientation (cis vs. trans).
The Lipophilicity Hierarchy
Experimental data indicates a distinct trend when substituting hydrogen, methyl, or fluorine on aliphatic rings.
Table 1: Comparative Lipophilicity Trends (Aliphatic Cyclobutanes)
| Substituent Type | Representative Moiety | Approx. | Physicochemical Effect |
| Hydrogen | –H | 0.0 (Ref) | Baseline. |
| Monofluorine | –F | -0.2 to +0.1 | Polarity Increase. High electronegativity creates a C–F dipole, often lowering LogP in aliphatic contexts unless shielded. |
| Difluoromethyl | –CHF₂ | +0.1 to +0.3 | H-Bond Donor. The acidic proton can interact with solvents; generally less lipophilic than –CH₃. |
| Methyl | –CH₃ | +0.5 to +0.7 | Hydrophobic. Significant increase in lipophilicity due to increased surface area and lack of polarity. |
| Trifluoromethyl | –CF₃ | +0.9 to +1.2 | Hyper-Hydrophobic. Despite high polarity, the dense electron cloud and lack of H-bonding make it highly lipophilic. |
| Gem-Difluoro | –CF₂– (Ring) | +0.1 to +0.4 | Dipole-Dependent. More lipophilic than –CH₂– but typically less lipophilic than –C(CH₃)₂–. |
Critical Insight: The sequence for lipophilicity in cyclobutane side-chains is typically:
Replacing a methyl group (–CH₃) with a difluoromethyl group (–CHF₂) or a single fluorine atom usually reduces LogP.
The "Cis-Trans" Polarity Trap
Unlike methyl groups, fluorine atoms introduce strong dipoles. In 1,2- or 1,3-disubstituted cyclobutanes, the relative stereochemistry dramatically alters the net dipole moment and, consequently, the lipophilicity (LogP).
-
Trans-isomers (Pseudo-centrosymmetric): Dipoles often oppose each other
Lower net dipole Higher LogP (More lipophilic). -
Cis-isomers (Additive Dipoles): Dipoles reinforce each other
High net dipole Lower LogP (More polar).
Experimental Data Point: In 1,2-disubstituted cyclobutanes, cis-fluorinated derivatives have been observed to have LogP values 0.2–0.5 units lower than their trans counterparts due to this dipole reinforcement.
Conformational Control: The Puckering Effect[7]
Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–30°) to relieve torsional strain. Substituents dictate the preferred pucker angle.
Methyl vs. Fluorine Puckering
-
Methyl (Steric Control): Methyl groups prefer pseudo-equatorial positions to minimize 1,3-diaxial-like steric repulsions. In 3,3-dimethylcyclobutane, the ring remains puckered, but the methyls exert significant steric bulk.
-
Fluorine (Electronic Control): Fluorine exerts a Gauche Effect . In 1,2-difluorocyclobutanes, the fluorines may prefer a cis-gauche orientation (despite steric repulsion) due to
hyperconjugation. -
Gem-Difluoro: The 3,3-difluorocyclobutane motif often exhibits a flattened pucker angle compared to 3,3-dimethylcyclobutane to minimize dipole-dipole repulsion between the C–F bonds and adjacent bonds.
Decision Logic Pathway
The following diagram illustrates the decision process for selecting between Methyl and Fluorine substitutions based on required physicochemical outcomes.
Caption: Decision Logic for substituting Methyl vs. Fluorine based on ADME and Potency requirements.
Experimental Protocols
To validate these effects in your specific scaffold, the following self-validating protocols are recommended.
Synthesis of 3,3-Difluorocyclobutanes (Deoxyfluorination)
Objective: Convert a cyclobutanone precursor to a gem-difluorocyclobutane. Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Preparation: Dissolve the 3-substituted cyclobutanone (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Addition: Cool to 0°C. Add DAST (2.5 eq) dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC/LCMS.
-
Quench: Pour slowly into saturated NaHCO₃ solution at 0°C. Note: DAST releases HF upon hydrolysis; use plasticware if possible or glass with caution.
-
Validation:
F NMR is essential. Expect a quintet (or complex multiplet) around -80 to -100 ppm due to coupling with adjacent protons ( ).
Synthesis of 3,3-Dimethylcyclobutanes
Objective: Install a gem-dimethyl group.
Reagents: Titanium tetrachloride (
Lipophilicity Measurement (Shake-Flask Method)
Objective: Determine experimental LogD
-
Phases: Prepare 1-octanol (saturated with pH 7.4 buffer) and pH 7.4 phosphate buffer (saturated with 1-octanol).
-
Equilibration: Dissolve compound in the organic phase (or DMSO stock). Add equal volume of aqueous phase.
-
Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.
-
Calculation:
. -
Control: Run a standard (e.g., Propranolol, LogD ~1.3) to validate system integrity.
Metabolic Stability Implications
-
Methyl (-CH₃): Often a site of metabolic liability. CYP450 enzymes readily hydroxylate methyl groups (benzylic or on the ring) to form
, leading to rapid clearance. -
Fluorine (-F): The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage.
-
Strategy: If a methyl-substituted cyclobutane shows high intrinsic clearance (
), replacing the methyl with fluorine (or a gem-dimethyl with gem-difluoro) often blocks metabolism while maintaining similar steric bulk (Van der Waals radius: F = 1.47 Å vs. Me = 2.0 Å).
References
-
Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
-
Grygorenko, O. O., et al. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
-
Linclau, B., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Wiberg, K. B., et al. (1998). Effect of Fluorine Substitution on the Energies of Small Ring Compounds. Journal of Organic Chemistry.
Sources
Bioisosteric Profiling: The 1-(Trifluoromethyl)cyclobutyl Group as a tert-Butyl Surrogate
[1][2][3][4][5]
Executive Summary
The tert-butyl (t-Bu) group is a privileged structural motif in drug discovery, valued for its ability to fill hydrophobic pockets and enforce steric bulk.[1] However, it often suffers from metabolic liability (oxidative hydroxylation of the methyl groups) and high lipophilicity.
This guide evaluates the 1-(trifluoromethyl)cyclobutyl (CF₃-cBu) group as a bioisosteric replacement.[1][2][3][4][5] Unlike the more common gem-dimethyl or cyclopropyl mimics, the CF₃-cBu moiety offers a unique combination of increased metabolic stability and preserved steric volume , albeit with a modulation in lipophilicity and electronic properties.
Key Verdict: The CF₃-cBu group is a "heavy" bioisostere.[1] It mimics the spatial occupancy of t-Bu almost perfectly but introduces significant electron-withdrawing effects (lowering pKₐ of proximal groups) and typically increases lipophilicity (LogD), contrary to the common "fluorine lowers LogP" heuristic observed with other motifs.
Scientific Rationale & Mechanism
The Metabolic Liability of tert-Butyl
The tert-butyl group is prone to CYP450-mediated oxidation at the terminal methyl groups, leading to rapid clearance.[1]
-
Mechanism: Hydrogen Atom Transfer (HAT) from the
C-H bonds. -
Solution: The CF₃-cBu group removes the labile methyl C-H bonds.[1] The cyclobutane ring C-H bonds are electronically deactivated by the strong electron-withdrawing effect of the CF₃ group (
) and the ring strain, making them resistant to oxidation.
Structural & Electronic Mimicry[1]
-
Steric Volume: The CF₃-cBu group is slightly larger than t-Bu.[3] The cyclobutane ring adopts a "puckered" conformation (puckering angle
), which creates a steric sweep similar to the spherical t-Bu.[1] -
Electronic Effect: While t-Bu is inductively donating (+I), CF₃-cBu is strongly withdrawing (-I).[1] This dramatically alters the acid-base properties of the scaffold, potentially improving membrane permeability by neutralizing basic centers or deprotonating acidic ones at physiological pH.[1]
Visualization of Bioisosteric Relationships
The following diagram illustrates the structural and electronic relationship between t-Bu and its fluorinated cyclobutane mimics.
Figure 1: Strategic positioning of the 1-(trifluoromethyl)cyclobutyl group relative to tert-butyl and cyclopropyl analogues.[6]
Comparative Performance Analysis
The following data summarizes the physicochemical shifts observed when replacing a t-Bu group with a CF₃-cBu group in standard drug scaffolds (e.g., Buclizine, Butenafine analogues).
Table 1: Physicochemical Property Shifts
| Property | tert-Butyl (Parent) | 1-(CF₃)cyclobutyl (Mimic) | Impact Analysis |
| Lipophilicity (LogD₇.₄) | Reference | +0.4 to +0.5 | Unexpectedly increases lipophilicity.[1][7] The CF₃ group and the larger hydrophobic surface area of the cyclobutane ring contribute to this rise. |
| Acidity (pKₐ of proximal COOH) | ~4.8 | ~2.9 | Increases acidity by ~2 units.[1][4] The electron-withdrawing CF₃ group stabilizes the conjugate base.[1] |
| Basicity (pKₐ of proximal NH₂) | ~10.7 | ~5.3 | Decreases basicity drastically (~5 units). Useful for reducing lysosomal trapping of basic drugs.[1] |
| Metabolic Stability (Cl_int) | High Clearance | Reduced Clearance | Significantly improved in specific scaffolds (e.g., Butenafine) by blocking oxidative hotspots. |
| Solubility | Low | Slightly Lower | The increase in LogD often correlates with a minor reduction in aqueous solubility.[1] |
Data Source: Synthesized from Mykhailiuk et al., JACS Au 2024 [1].
Table 2: Case Study - Butenafine Analogues
Comparison of the antifungal drug Butenafine (t-Bu) with its CF₃-cBu analogue.[1]
| Compound | Structure Motif | Clearance (Cl_int, µL/min/mg) | Bioactivity (MIC) |
| Butenafine | tert-Butyl | 30 (High) | Reference |
| Analogue 46 | 1-(CF₃)cyclobutyl | 21 (Improved) | Retained |
Experimental Protocols
Synthesis of 1-(Trifluoromethyl)cyclobutyl Building Blocks
The primary route to these motifs utilizes Sulfur Tetrafluoride (SF₄) deoxyfluorination. This reaction is hazardous and requires specialized equipment.[1]
Safety Warning: SF₄ is a toxic, corrosive gas that hydrolyzes to HF.[1] All operations must be performed in a well-ventilated fume hood using resistant materials (Teflon/PFA).[1]
Protocol: SF₄-Mediated Deoxyfluorination
Objective: Convert 1-cyclobutanecarboxylic acid to 1-(trifluoromethyl)cyclobutane.
-
Reagents:
-
Procedure:
-
Step 1: Charge a stainless steel autoclave (Monel or Hastelloy) with the carboxylic acid substrate and DCM.
-
Step 2: Cool the autoclave to -78°C using a dry ice/acetone bath.
-
Step 3: Condense SF₄ gas into the autoclave. (Precise mass measurement required).
-
Step 4: Seal the reactor and warm to room temperature. Heat to 60-85°C for 12–24 hours.[1]
-
Step 5: Cool to room temperature, then to -78°C. Carefully vent excess SF₄ and HF into a scrubber containing KOH solution.[1]
-
Step 6: Dilute the residue with DCM, wash with saturated NaHCO₃ (caution: gas evolution), dry over Na₂SO₄, and concentrate.
-
Step 7: Purify via silica gel chromatography (typically non-polar eluents like Hexanes/EtOAc).[1]
-
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for the conversion of carboxylic acids to trifluoromethyl cyclobutanes.
Expert Commentary & Application Guide
When to use this Bioisostere?
-
To block metabolism: If your t-Bu group is the primary site of clearance (methyl oxidation), this is a superior choice to the cyclopropyl analogue because it maintains the steric bulk required for receptor fit.[1]
-
To modulate pKₐ: If you need to lower the basicity of a nearby amine to improve blood-brain barrier (BBB) penetration or reduce phospholipidosis risk, the strong electron-withdrawing nature of this group is highly effective.[1]
When to avoid it?
-
Lipophilicity Constraints: If your lead molecule already has a high LogD (>4), replacing t-Bu with CF₃-cBu will likely push it higher, potentially hurting solubility and increasing non-specific binding.[1] In such cases, consider the 3-fluoro-3-methylcyclobutyl group (an isomer) which typically lowers LogD due to the polarity of the C-F bond on a secondary carbon.[1]
-
Synthetic Accessibility: The SF₄ chemistry is not amenable to high-throughput parallel synthesis.[1] It is best used in the Lead Optimization phase rather than Hit-to-Lead.[1]
References
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au, 2024. A definitive study on the synthesis and physicochemical profiling of this specific bioisostere.[1] [Link][8]
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties ChemMedChem, 2015.[1] Provides comparative data on t-Bu replacements including bicyclo[1.1.1]pentanes and fluorinated analogues.[1][2][4][6] [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry, 2026 (Early View/Preprint). Discusses the mechanistic basis for C-F bond stability in metabolism. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Bioisosterism: 3-Fluoro-3-methylcyclobutan-1-amine vs. 3-Fluoroazetidine in Drug Design
Executive Summary: The Polarity-Stability Trade-off
In modern medicinal chemistry, the modulation of physicochemical properties through small, strained rings is a dominant strategy.[1] This guide compares two specific fluorinated motifs: 3-Fluoro-3-methylcyclobutan-1-amine (a carbocyclic primary amine) and 3-Fluoroazetidine (a heterocyclic secondary amine).
While both motifs utilize the "fluorine effect" to modulate basicity and metabolic stability, they serve distinct strategic roles:[1][2]
-
3-Fluoroazetidine is the superior choice for lowering LogD and reducing basicity (pKa modulation) to improve permeability or reduce hERG liability. However, it carries risks of chemical instability (ring opening).[1]
-
This compound acts as a robust, lipophilic spacer. It is ideal when maintaining a specific vector length is critical and metabolic blocking at the 3-position is required, but it introduces stereochemical complexity (cis/trans isomers) that complicates process chemistry.
Part 1: Structural & Physicochemical Profiling[1]
The choice between these two moieties often dictates the DMPK (Drug Metabolism and Pharmacokinetics) fate of a lead compound.
Comparative Data Matrix[1][3][4]
| Property | 3-Fluoroazetidine | This compound | Causality & Impact |
| Core Structure | Heterocycle (N in ring) | Carbocycle (Exocyclic amine) | Azetidine is inherently more polar. |
| Basicity (pKa) | ~8.0 – 9.0 | ~8.5 – 9.2 | F-Inductive Effect: F is |
| Lipophilicity (LogD) | Low (Polar) | Moderate to High | Azetidine lowers LogD, improving solubility. Cyclobutane adds lipophilicity ( |
| Stereochemistry | Achiral (Meso plane) | Complex (Cis/Trans) | Cyclobutane requires diastereomer separation; Azetidine does not (unless N-substituted chirally). |
| Conformation | Puckered (Wing ~137°) | Puckered (Planar avg.) | Azetidine pucker is sensitive to protonation (charge-dipole interactions).[3] |
Decision Logic: Selecting the Right Motif
The following decision tree illustrates when to deploy each motif based on lead optimization bottlenecks.
Figure 1: Medicinal Chemistry Decision Tree for selecting between azetidine and cyclobutane bioisosteres.
Part 2: Synthetic Accessibility & Stereochemical Complexity[1]
This is the most critical differentiator for process chemists.
3-Fluoroazetidine: The "Off-the-Shelf" Solution
-
Availability: Readily available as HCl salts.[4]
-
Chirality: The 3-fluoro substituent lies on a plane of symmetry. It is achiral.
-
Reaction Risk: The ring is strained. Nucleophilic attack at the
-carbons can cause ring opening, especially under strong Lewis acidic conditions or high heat.
This compound: The "Hidden Cost"
Synthesizing this motif introduces a mixture of cis and trans isomers.[5] These diastereomers often possess distinct biological activities and physicochemical properties (e.g.,
Self-Validating Separation Protocol: You cannot assume the isomers behave identically.
-
Synthesis: Start from 3-oxocyclobutanecarboxylate.
-
Fluorination: Use DAST or Deoxo-Fluor (creates the gem-fluoro-methyl center).
-
Separation: The resulting amino-esters or N-Boc protected intermediates must be separated via Silica Gel Chromatography (often requiring gradients of EtOAc/Hexane) or Recrystallization .
-
Trans-isomer: Generally more lipophilic (elutes first in non-polar systems).
-
Cis-isomer: Generally more polar.
-
Part 3: ADMET & DMPK Performance
Metabolic Stability[1][3]
-
Azetidine: The nitrogen is part of the ring.[3][6] A common metabolic pathway is
-carbon hydroxylation leading to ring opening (reactive aldehyde formation). The 3-fluoro group deactivates the ring electronically, protecting against this oxidative metabolism. -
Cyclobutane: The ring is carbocyclic and generally inert. The primary metabolic soft spot is the methyl group (hydroxylation) or the exocyclic amine (deamination).
Toxicity Risks[1]
-
Azetidine: Potential for idiosyncratic toxicity . If the ring opens in vivo, it can form reactive alkylating agents (aldehydes/imines) that bind to proteins.
-
Cyclobutane: Generally considered benign and non-reactive (inert scaffold).
Part 4: Experimental Protocols
Protocol: Potentiometric pKa Determination
To validate the basicity modulation claims.
Reagents: 0.01 M NaOH, 0.01 M HCl, 0.15 M KCl (ionic strength adjuster), Test Compound (1-2 mg). Instrument: Sirius T3 or standard autotitrator.
-
Preparation: Dissolve 1 mg of the amine hydrochloride in 1.5 mL of degassed water containing 0.15 M KCl.
-
Blank Titration: Run a blank titration (KCl only) to calibrate the electrode slope.
-
Sample Titration:
-
Acidify to pH 2.0 using 0.1 M HCl.
-
Titrate upwards to pH 12.0 using 0.01 M NaOH in 0.1 pH increments.
-
Validation: Ensure the titration curve shows a sharp inflection point.
-
-
Calculation: Use the Henderson-Hasselbalch equation to derive pKa at the half-equivalence point.
-
Expected Result (Azetidine): ~8.5
-
Expected Result (Cyclobutane): ~9.0
-
Protocol: Synthesis of this compound (Curtius Route)
A robust route to access the carbocycle.
Figure 2: Synthetic workflow for accessing the cyclobutane scaffold, highlighting the critical separation step.
-
Fluorination: Treat ethyl 3-oxocyclobutanecarboxylate with Deoxo-Fluor (1.2 eq) in DCM at 0°C to RT. Quench with NaHCO3.
-
Hydrolysis: Saponify the ester (LiOH, THF/H2O) to the carboxylic acid.
-
Curtius Rearrangement:
-
Dissolve acid in t-BuOH/Toluene.
-
Add TEA (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Reflux for 4 hours. (Caution: Azide safety).
-
Result: N-Boc protected amine (mixture of diastereomers).
-
-
Separation (Critical Step): Purify via Flash Chromatography (Hexane/EtOAc). The isomers will display different Rf values.
-
Deprotection: Treat pure N-Boc isomer with 4M HCl in Dioxane to yield the final amine salt.
References
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (2015). Comparison of pKa and logD values of fluorinated cyclobutanes. Link
-
The influence of fluorine on the pKa of amines.ChemPhysChem. (2019). Detailed analysis of inductive effects (
vs positioning). Link -
Azetidines in Drug Discovery. Journal of Medicinal Chemistry. (2016). Review of azetidine stability and metabolic profiles. Link
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Mechanisms of metabolic blocking by fluorine substitution. Link
-
Conformational analysis of 3-fluoroazetidine. Organic & Biomolecular Chemistry. (2020). Ring puckering and charge-dipole interactions. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Rigidity and Fluorination: A Comparative Guide to 3-Fluoro-3-methylcyclobutan-1-amine and its Acyclic Counterparts
In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to bioisosteric replacements to fine-tune the properties of lead compounds. Among these strategies, the use of small, conformationally restricted, and fluorinated scaffolds has gained significant traction. This guide provides an in-depth comparison of 3-Fluoro-3-methylcyclobutan-1-amine and its corresponding linear alkyl amines, offering experimental insights into the advantages conferred by the cyclic, fluorinated motif.
Introduction: Beyond Linear Scaffolds – The Rise of 3D Fragments
The amine functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its ability to form key hydrogen bond interactions and its capacity for salt formation to enhance solubility.[1] Traditionally, linear alkyl amines have been the default choice. However, their inherent conformational flexibility can be a double-edged sword, contributing to off-target activity and increased entropic penalties upon binding to a target protein.[2]
The introduction of cyclic scaffolds, such as the cyclobutane ring, imposes conformational restraint, pre-organizing the molecule into a more defined three-dimensional shape.[3] This rigidity can lead to enhanced binding affinity and selectivity.[4] Furthermore, the strategic incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its basicity (pKa), lipophilicity (logP/logD), and metabolic stability.[5][6]
This guide will explore these advantages through a comparative analysis of this compound and its linear bioisostere, 3-fluoro-3-methylbutan-1-amine.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a cyclic versus a linear amine is often driven by the need to modulate key physicochemical parameters. The following table summarizes experimental and calculated data for our two molecules of interest and their non-fluorinated analogs.
| Compound | Structure | pKa (Amine) | logP/logD | Metabolic Stability |
| This compound | CC1(F)CC(N)C1 | ~8.5-8.8 (estimated for analog)[7] | Higher than linear counterpart (estimated) | Expected to be higher |
| 3-Fluoro-3-methylbutan-1-amine | CC(C)(F)CCN | Lower than non-fluorinated analog (estimated) | 1.5051 (calculated)[8] | Expected to be lower |
| 3-Methylcyclobutan-1-amine | CC1CC(N)C1 | ~9.3-9.6 (estimated) | 0.6 (calculated for parent)[9] | Moderate |
| 3-Methylbutan-1-amine (Isoamylamine) | CC(C)CCN | 10.6 (literature) | 1.18 (experimental) | Lower |
Note: Experimental data for this compound is limited. The pKa is estimated based on the closely related cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which showed amino group pKa values of 8.46 and 8.77, respectively.[7] The trend of fluorination decreasing basicity is well-established.[10] The logP is expected to be higher for the trans-cyclobutane derivative compared to its non-fluorinated analog, a trend observed in similar structures.[11] Specific metabolic stability data is not available, but fluorination at or near a potential site of metabolism is a known strategy to enhance stability.[6][12]
Key Insights from the Physicochemical Data:
-
Basicity (pKa): The introduction of a fluorine atom significantly lowers the basicity of the amine. This is due to the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.[10] This modulation of pKa can be critical for optimizing interactions with the biological target and for controlling the ionization state of the drug at physiological pH, which in turn affects its absorption, distribution, and excretion.
-
Lipophilicity (logP/logD): Fluorination generally increases lipophilicity.[5] Interestingly, for cyclobutane derivatives, the stereochemistry plays a crucial role. trans-Fluorinated cyclobutylamines have been shown to be significantly more lipophilic than their non-fluorinated counterparts, while the difference for cis-isomers is marginal.[11] This provides a subtle yet powerful tool for fine-tuning the lipophilicity of a molecule. The calculated logP for the linear 3-fluoro-3-methylbutan-1-amine is 1.5051.[8]
-
Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom at a metabolically labile position is a classic strategy to block oxidative metabolism by cytochrome P450 enzymes.[6][12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage. While direct experimental data for this compound is not available, it is anticipated to have enhanced metabolic stability compared to its non-fluorinated and linear counterparts.
The Conformational Advantage: Rigidity and Pre-organization
The superior performance of cyclic amines in many drug discovery programs can be attributed to the concept of conformational rigidity.
}
Linear alkyl amines can adopt a multitude of low-energy conformations in solution. For binding to a biological target, the molecule must adopt a specific "active" conformation. The transition from a disordered state in solution to an ordered, bound state is accompanied by a significant loss of conformational entropy, which is thermodynamically unfavorable.[2]
In contrast, the rigid cyclobutane ring of this compound restricts the number of accessible conformations.[13] This "pre-organization" means that the molecule spends more time in a conformation that is close to the one required for binding, leading to a smaller entropic penalty upon binding and potentially a higher binding affinity.[4] This increased rigidity can also reduce interactions with off-target receptors, leading to improved selectivity and a better safety profile.
Experimental Protocols
To empower researchers to validate these principles in their own laboratories, we provide the following detailed, step-by-step methodologies for key experiments.
Determination of pKa by Potentiometric Titration
}
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the amine hydrochloride salt in deionized water.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare standard buffer solutions of pH 4.0, 7.0, and 10.0 for pH meter calibration.
-
-
Calibration:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the amine solution into a beaker with a magnetic stir bar.
-
If titrating the hydrochloride salt, use the 0.1 M NaOH solution as the titrant.
-
Add the titrant in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve.
-
The pKa is the pH at the half-equivalence point.
-
Determination of logD by Shake-Flask Method
Methodology:
-
Preparation of Phases:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance).
-
Pre-saturate n-octanol with the buffer solution and the buffer solution with n-octanol by mixing them vigorously and allowing the layers to separate.
-
-
Partitioning:
-
Accurately weigh a small amount of the compound and dissolve it in the pre-saturated buffer to a known concentration.
-
Add an equal volume of pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
The distribution coefficient (D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logD = log10 ([Compound]octanol / [Compound]aqueous)
-
Conclusion: A Powerful Tool for Drug Design
The strategic incorporation of this compound as a bioisosteric replacement for linear alkyl amines offers a compelling approach to overcoming common challenges in drug discovery. The conformational rigidity imparted by the cyclobutane ring can enhance binding affinity and selectivity, while the presence of the fluorine atom provides a handle to modulate pKa, lipophilicity, and metabolic stability. While direct head-to-head experimental data with its linear counterpart is an area for future investigation, the principles of medicinal chemistry and the available data for analogous compounds strongly support the advantages of this fluorinated cyclic scaffold. By understanding and applying these principles, researchers can accelerate the development of safer and more effective medicines.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Haufe, G., et al. (2025). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Request PDF.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Haufe, G., et al. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
- ChemScene. (n.d.). 1509922-69-3 | 3-Fluoro-3-methylbutan-1-amine hydrochloride.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
- Benzothiazole cyclobutyl amine derivatives. (n.d.).
- PubChem. (n.d.). 3-Fluoro-3-methylbutan-1-amine hydrochloride.
- J&K Scientific. (n.d.). 3-Fluoro-3-methylbutan-1-amine hydrochloride | 1509922-69-3.
- RCSB PDB. (2014, November 24). 3W3 Ligand Summary Page.
- Case studies of fluorine in drug discovery. (n.d.). Request PDF.
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
- Sahu, A., et al. (2023). Bioisosteric Replacement through 1,2,3-triazolyl Linkage Significantly Potentiate Biological Activity in Lidocaine and Etidocaine Analogs: Rational Design and Local Anesthetic Activity. Bentham Science.
- Chemspace. (n.d.). Bioisosteric Replacements.
- Macmillan Group. (2009, November 5).
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Cyclic tailor-made amino acids in the design of modern pharmaceuticals. (2020). PubMed.
- PubChemLite. (n.d.). 3-fluoro-3-methylbutan-1-amine hydrochloride (C5H12FN).
- Melnykov, K. P., et al. (2022).
- The Gaunt Group. (n.d.). Synthetic Methodology - why alkylamines?.
- Case studies of fluorine in drug discovery. (n.d.). OUCI.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
- RCSB PDB. (2018, November 7). FGY Ligand Summary Page.
- Sigma-Aldrich. (n.d.). 3-Fluoro-3-methylbutan-1-ol AldrichCPR 944264-99-7.
- MolPort. (n.d.). 3-methylbutan-1-amine | 107-85-7 | Buy Now.
- RCSB PDB. (2010, April 28). 3KVZ: Structural basis of the activity and substrate specificity of the fluoroacetyl-CoA thiesterase FlK - wild type FlK in complex with FAcCPan.
- AChemBlock. (2026, February 7). This compound hydrochloride 97% | CAS: 1638768-85-0.
- RCSB PDB. (2023, May 31). 7ZV9: Crystal structure of FLT3 in complex with a monomeric FLT3 Ligand variant.
- RCSB PDB. (2023, December 1). Structure.
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5]triazino[2,3-c]quinazolines. (n.d.). PMC.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- Scilit. (n.d.). Cited-by 'Conformational analysis of 3-methyl-3-silathiane and 3-fluoro-3-methyl-3-silathiane'.
- Fluorine in Medicinal Chemistry. (n.d.).
- 13.3.
- Principles of Structure-Based Design. (2004, January 15). Drug Design Org.
Sources
- 1. drughunter.com [drughunter.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. amfluoro.com [amfluoro.com]
Safety Operating Guide
3-Fluoro-3-methylcyclobutan-1-amine proper disposal procedures
Operational Guide: Safe Disposal of 3-Fluoro-3-methylcyclobutan-1-amine
Executive Summary & Chemical Profile
The Core Directive: Do not treat this compound as a generic organic amine. Its unique structure—combining a strained cyclobutane ring, a basic amine, and a fluorine substituent—dictates a specific disposal pathway focused on thermal destruction rather than chemical neutralization.
This guide outlines the operational standards for disposing of this compound (CAS: 1638768-85-0 for HCl salt; free base often unlisted but analogous).
Physicochemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Primary Amine ( | Corrosive (pH > 12). Incompatible with acids, acid chlorides, and anhydrides. |
| Ring Structure | Cyclobutane | High Ring Strain (~26 kcal/mol). Releases significant energy upon combustion; increases flammability risk compared to linear amines. |
| Halogenation | Fluorine ( | HF Generation. Thermal decomposition releases Hydrogen Fluoride gas. Incineration requires scrubbers. |
| State | Liquid (Free Base) / Solid (HCl Salt) | Free base is volatile and flammable. Salt is hygroscopic and corrosive. |
Pre-Disposal: Segregation & Stabilization
The Golden Rule: Never mix fluorinated amines with acidic waste streams or oxidizers. The resulting exotherm can degrade the cyclobutane ring, leading to uncontrolled pressure buildup and HF release.
Waste Stream Classification
Assign this chemical to RCRA Waste Code D002 (Corrosive) and likely D001 (Ignitable) if in free base form.
-
Primary Stream: Organic Bases (Non-Halogenated solvents usually, but due to Fluorine, segregate as Halogenated Organic Bases if your facility separates them).
-
Container Material:
-
Preferred: High-Density Polyethylene (HDPE).
-
Acceptable: Borosilicate Glass (Ensure cap is phenolic with Teflon liner).
-
Prohibited: Aluminum or metal cans (Amine attacks aluminum; Fluorine risks).
-
Segregation Logic (DOT Visualization)
Figure 1: Decision logic for segregating fluorinated amine waste to prevent incompatible reactions.
Operational Protocol: Step-by-Step Disposal
Objective: Safe transfer from bench to hazardous waste storage without neutralization. Why no neutralization? In-lab neutralization of fluorinated amines is discouraged. The heat of neutralization can trigger ring-opening of the cyclobutane, creating unpredictable byproducts. Professional incineration is the only validated destruction method [1].
Step 1: Preparation & PPE
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, and a flame-resistant lab coat.
-
Ventilation: All operations must occur inside a functioning fume hood.
Step 2: Transfer (The "No-Splash" Technique)
-
Select a clean, compatible waste container (HDPE preferred).
-
Label First: Affix a hazardous waste label before filling.
-
Use a funnel to transfer the liquid. If the substance is the solid HCl salt, use a plastic spatula to transfer to a wide-mouth jar.
-
Do not overfill: Leave at least 10% headspace for vapor expansion.
Step 3: Solvent Rinsing
-
Rinse the original container with a small volume of compatible solvent (e.g., Methanol or Dichloromethane).
-
Add this rinse to the same waste container.
-
Note: If using Dichloromethane, the waste stream becomes "Halogenated."
-
Step 4: Final Handoff
-
Cap the container tightly.
-
Wipe the exterior with a damp paper towel to remove invisible amine residues.
-
Transfer to the Satellite Accumulation Area (SAA).
-
Request Pickup: Specify "Fluorinated Organic Amine" on the manifest to ensure the waste vendor utilizes an incinerator with HF scrubbers.
Emergency Contingencies: Spill Response
If a spill occurs (>5 mL), immediate action is required due to the volatility and corrosivity of the free base.
Spill Response Workflow (DOT Visualization)
Figure 2: Immediate response protocol for fluorinated amine spills.
Critical Note on Absorbents: Do NOT use cellulose-based absorbents (paper towels) for neat amine spills if oxidizers are nearby, although vermiculite or clay-based absorbents are safer and preferred for all chemical spills.
Regulatory & Scientific Rationale
Why Incineration?
The presence of the Carbon-Fluorine (C-F) bond requires temperatures exceeding 1,000°C for complete mineralization. Standard landfills are not suitable for fluorinated organics due to the persistence of fluorinated degradation products (PFAS-adjacent concerns) [2].
-
Reaction:
-
The generated HF must be captured by industrial scrubbers (calcium carbonate or sodium hydroxide scrubbers) at the incineration facility.
Cyclobutane Ring Strain
The cyclobutane ring possesses ~110 kJ/mol (26.3 kcal/mol) of strain energy. While stable at room temperature, it acts as a high-energy fuel source during incineration. This classifies the waste as having a high BTU value, often making it eligible for fuel blending programs if the fluorine content is below the facility's threshold [3].
References
-
United States Environmental Protection Agency (EPA). (2024).[4][5][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[4][5][6][7] Retrieved from [Link][4][5][6]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3,3-difluoro-N-methylcyclobutan-1-amine (Analogous Structure). Retrieved from [Link]
-
American Chemical Society (ACS). (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes.[8][9] (Discusses cyclobutane stability and formation). Retrieved from [Link]
Sources
- 1. 1638768-85-0|3-Fluoro-3-methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. amfluoro.com [amfluoro.com]
- 3. This compound hydrochloride 97% | CAS: 1638768-85-0 | AChemBlock [achemblock.com]
- 4. epa.gov [epa.gov]
- 5. lawbc.com [lawbc.com]
- 6. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
